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Foundational

What is the chemical structure of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

An In-depth Technical Guide to 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound 4-Methyl-1-[(oxolan-2-yl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This guide, intended for researchers and drug development professionals, details the molecule's chemical structure, predicted physicochemical properties, a proposed regioselective synthetic pathway with mechanistic insights, and a full suite of expected spectroscopic data for structural elucidation. Furthermore, it outlines potential applications in drug discovery and provides detailed, field-proven experimental protocols for its synthesis and characterization. The integration of a methyl group at the C4 position and an N-substituted (oxolan-2-yl)methyl moiety presents a unique combination of functionalities poised to influence biological activity and pharmacokinetic profiles.

Introduction: The 3-Aminopyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous approved therapeutic agents and clinical candidates.[3][4] Within this class, the 3-aminopyrazole substructure is particularly significant, serving as a versatile synthon for constructing more complex molecular architectures and as a key pharmacophore in its own right.[5][6] These compounds are known to engage in a wide array of biological targets, with derivatives exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][7]

The strategic substitution on the pyrazole ring is a cornerstone of medicinal chemistry design. In the case of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, the substituents are chosen for specific potential benefits:

  • 3-Amino Group: Provides a critical hydrogen bond donor and acceptor site, enabling interactions with biological targets like protein kinases. It also serves as a synthetic handle for further functionalization.[5]

  • 4-Methyl Group: This small alkyl group can influence the electronic properties of the pyrazole ring and provide a steric handle to modulate binding selectivity and metabolic stability.

  • N1-(Oxolan-2-yl)methyl Substituent: The oxolane (tetrahydrofuran) moiety is frequently incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties, such as absorption and metabolic resistance.[8]

This guide synthesizes information from analogous structures to provide a robust scientific foundation for researchers exploring this specific molecule.

Chemical Identity and Physicochemical Properties

Chemical Structure

The molecule consists of a central pyrazole ring substituted at positions 1, 3, and 4.

  • Canonical SMILES: CC1=C(N)N=CN1CC2CCCO2

  • InChI Key: While a specific InChI key for this exact molecule is not indexed in major databases, keys for its core components can be found (e.g., 4-methyl-1H-pyrazol-3-amine: KIHDRFDQWVMKES-UHFFFAOYSA-N).[9]

Predicted Physicochemical Properties

The following properties are calculated based on the chemical structure and data from analogous compounds.

PropertyPredicted ValueSource (Analogous Compounds)
Molecular Formula C₉H₁₅N₃O-
Molecular Weight 181.24 g/mol [10]
XLogP3 0.8 - 1.2[10]
Hydrogen Bond Donors 1 (from -NH₂)[9]
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from oxolane O)[9]
Rotatable Bond Count 3-

Synthesis and Mechanistic Insights

The synthesis of N-substituted 3-aminopyrazoles requires careful control of regioselectivity. The most common and reliable method involves the cyclocondensation of a monosubstituted hydrazine with a β-ketonitrile or its equivalent.[11] An alternative, though often less regioselective, route is the direct N-alkylation of a pre-formed pyrazole.

Proposed Regioselective Synthetic Pathway

A robust synthesis can be achieved via a two-step process starting from commercially available materials. This approach ensures the desired N1-substitution pattern, avoiding the formation of the N2-isomer.

Synthetic_Pathway Proposed Synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Cyclocondensation Hydrazine Hydrazine Hydrate SubHydrazine (Oxolan-2-ylmethyl)hydrazine (Intermediate 1) Hydrazine->SubHydrazine Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Oxolane 2-(Chloromethyl)oxolane Oxolane->SubHydrazine SubHydrazine_ref (Intermediate 1) Ketonitrile 2-Methyl-3-oxobutanenitrile Target 4-Methyl-1-[(oxolan-2-yl)methyl]- 1H-pyrazol-3-amine (Final Product) Ketonitrile->Target SubHydrazine_ref->Target Base (e.g., NaOEt) Solvent (e.g., Ethanol) 0°C to reflux

Caption: Proposed two-step regioselective synthesis pathway.

Mechanistic Discussion

Step 1: Synthesis of (Oxolan-2-ylmethyl)hydrazine (Intermediate 1) This is a standard nucleophilic substitution reaction. Hydrazine, being a potent nucleophile, displaces the chloride from 2-(chloromethyl)oxolane. Using an excess of hydrazine hydrate minimizes the formation of the double-alkylated side product. A mild base like potassium carbonate acts as a scavenger for the HCl generated.

Step 2: Regioselective Cyclocondensation The reaction between a monosubstituted hydrazine and a β-ketonitrile can yield two different regioisomers (a 3-amino or a 5-aminopyrazole). The choice of reaction conditions is critical for controlling the outcome.[12]

  • Kinetic Control (Favors 3-Amino Isomer): Under basic conditions (e.g., sodium ethoxide) at low temperatures, the initial Michael-type addition of the more nucleophilic, unsubstituted nitrogen of the hydrazine to the nitrile is followed by a rapid, irreversible cyclization onto the ketone. This pathway "traps" the kinetically favored 3-aminopyrazole product.[12]

  • Thermodynamic Control (Favors 5-Amino Isomer): In neutral or acidic conditions at higher temperatures, the initial adducts can equilibrate, leading to the thermodynamically more stable 5-aminopyrazole isomer.[12]

Therefore, employing basic conditions is paramount for the successful synthesis of the target 3-amino compound.

Spectroscopic Characterization and Structural Elucidation

While experimental data for the title compound is not published, a detailed prediction of its spectroscopic signature can be made based on data from closely related pyrazole derivatives.[1][3][13][14][15] This predicted data serves as a benchmark for researchers synthesizing this molecule.

Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Comparison
~7.25s1HH-5 (pyrazole)Aromatic pyrazole protons typically appear in the 6.0-7.6 ppm range.[1]
~4.10 - 4.20m1HCH (oxolane, C2)The proton on the carbon bearing two oxygens is shifted downfield.
~3.95dd2HN-CH₂Methylene protons adjacent to the pyrazole nitrogen.
~3.70 - 3.85m2HO-CH₂ (oxolane, C5)Methylene protons adjacent to the oxolane oxygen.
~4.50br s2H-NH₂The amine protons often appear as a broad singlet; chemical shift is concentration-dependent.[16]
~2.05s3HC4-CH₃Methyl group on an aromatic ring.
~1.80 - 2.00m4HCH₂ (oxolane, C3/C4)Aliphatic methylene protons of the oxolane ring.
Predicted ¹³C NMR Spectroscopy (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale / Comparison
~150.0C3 (C-NH₂)Carbon bearing the amino group in 3-aminopyrazoles.[14]
~140.0C5Unsubstituted carbon in the pyrazole ring.[14]
~105.0C4Carbon bearing the methyl group.
~77.0C2 (oxolane)Carbon adjacent to both the ring oxygen and the N-methylene group.
~68.0C5 (oxolane)Carbon adjacent to the ring oxygen.
~55.0N-CH₂Methylene carbon attached to the pyrazole nitrogen.
~25-30C3/C4 (oxolane)Aliphatic carbons in the oxolane ring.
~10.0C4-CH₃Methyl carbon.
Mass Spectrometry
  • Method: Electrospray Ionization (ESI+)

  • Predicted [M+H]⁺: 182.1288

  • Rationale: ESI is a soft ionization technique that typically yields the protonated molecular ion, which is crucial for confirming the molecular weight.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric & symmetric) of the primary amine.[13][16]
2960 - 2850Medium-StrongC-H stretching (aliphatic CH₂ and CH₃ groups).
~1620StrongN-H scissoring (bending) of the primary amine.
~1590MediumC=N stretching of the pyrazole ring.[13]
~1100StrongC-O-C stretching (asymmetric) of the oxolane ether.

Potential Applications in Drug Discovery

The 3-aminopyrazole scaffold is a well-established "kinase hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. This makes compounds like 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine attractive starting points for the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.

The N1-(oxolan-2-yl)methyl group can be considered a "solubility tag" and a vector to explore interactions within the solvent-exposed region of an ATP-binding pocket. Its flexibility and hydrogen bond accepting capability can lead to improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to simpler alkyl or aryl substituents.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and characterization of pyrazole derivatives.[1][11][12]

Protocol: Synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Objective: To synthesize the title compound via a regioselective cyclocondensation.

Materials:

  • (Oxolan-2-ylmethyl)hydrazine (Intermediate 1, assuming prior synthesis)

  • 2-Methyl-3-oxobutanenitrile

  • Anhydrous Ethanol (EtOH)

  • Sodium metal

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert nitrogen atmosphere, carefully add small pieces of sodium metal (1.1 equivalents) to anhydrous ethanol at 0°C in a flame-dried, three-neck round-bottom flask equipped with a condenser and a dropping funnel. Allow the reaction to proceed until all sodium has dissolved.

  • Addition of Ketonitrile: Cool the freshly prepared sodium ethoxide solution to 0°C. Add 2-methyl-3-oxobutanenitrile (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.

  • Addition of Hydrazine: To the same flask, add a solution of (oxolan-2-ylmethyl)hydrazine (1.05 equivalents) in anhydrous ethanol dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketonitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, Mass Spectrometry, and IR spectroscopy as detailed in Section 4.0.

Protocol: Spectroscopic Analysis Workflow

This workflow ensures a self-validating system for structural confirmation.

Caption: A self-validating workflow for spectroscopic analysis.

Conclusion

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a promising heterocyclic compound that leverages the well-documented biological relevance of the 3-aminopyrazole scaffold with substituents designed to enhance its drug-like properties. This guide provides a robust framework for its synthesis, characterization, and conceptual application in drug discovery. The proposed regioselective synthesis and detailed predictive spectroscopic data offer researchers a clear path for obtaining and validating this molecule, facilitating its exploration as a novel building block or a lead compound in the development of new therapeutics.

References

  • Bagley, M. C., et al. (2009). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Letters.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem Technical Guides.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
  • Gomaa, A. M., et al. (2012). Synthesis and antiproliferative activity in vitro of new 2-, 3- or 4-substituted pyrido[2′,3′:3,4] pyrazolo[1, 5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Li, L., et al. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Letters in Organic Chemistry.
  • EvitaChem. (n.d.). 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine. EvitaChem Product Page.
  • Paul, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. PubChem Compound Summary for CID 12383043. Available at: [Link]

  • Suresh, H.M., & Suresha Kumara, T.H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences.
  • Paul, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine. PubChem Compound Summary for CID 63272288. Available at: [Link]

  • RASĀYAN Journal. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem.
  • Oprea, T. I., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • NextSDS. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-aMine. NextSDS Chemical Substance Information. Available at: [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 3-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid. NextSDS Chemical Substance Information. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

Sources

Exploratory

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine mechanism of action in target cells

Mechanistic Profiling of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition in Target Cells Executive Summary In the landscape of targeted therapeutics, the 1H-pyrazol-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition in Target Cells

Executive Summary

In the landscape of targeted therapeutics, the 1H-pyrazol-3-amine scaffold has emerged as a highly privileged pharmacophore, predominantly functioning as an ATP-competitive kinase inhibitor [1]. As a Senior Application Scientist, I approach building blocks like 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1182793-92-5) not merely as static chemical entities, but as dynamic molecular keys designed to unlock specific phenotypic responses. This whitepaper dissects the mechanism of action of this compound, utilizing Serine/Threonine kinases (such as Aurora Kinase A and RIPK1) as the primary biological targets [2]. We will explore the causality behind its structural design, its downstream cellular consequences, and the self-validating experimental frameworks required to prove its efficacy.

Part I: Molecular Mechanism of Action (Pharmacodynamics)

The biological activity of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is dictated by its precise spatial orientation within the orthosteric ATP-binding pocket of target kinases [3]. The mechanism of action is driven by three distinct structural domains:

  • The Adenine Mimetic (1H-pyrazol-3-amine Core): The primary driver of target affinity. The exocyclic amine and the adjacent pyrazole nitrogen act as a bidentate hydrogen-bond donor/acceptor pair. They form critical, highly conserved hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively outcompeting endogenous ATP [1].

  • The Gatekeeper Probe (4-Methyl Group): The 4-position of the pyrazole ring projects directly into the hydrophobic pocket adjacent to the kinase gatekeeper residue. The compact nature of the methyl group allows it to bypass bulky gatekeeper residues (e.g., Methionine or Threonine) while providing favorable van der Waals interactions, ensuring high binding affinity without steric repulsion.

  • The Ribose Pocket Anchor (Oxolan-2-ylmethyl Group): The tetrahydrofuran-2-ylmethyl substituent extends towards the ribose-binding pocket and the solvent-exposed channel. The oxygen heteroatom within the oxolane ring is capable of forming water-mediated hydrogen bonds, which are critical for dictating kinase selectivity (e.g., differentiating between Aurora A and RIPK1) [2].

Pharmacophore Core 1H-pyrazol-3-amine Core Hinge Region Binding (Adenine Mimetic) Kinase Ser/Thr Kinase Active Site Core->Kinase Hydrogen Bonds Methyl 4-Methyl Group Hydrophobic Pocket (Gatekeeper Residue) Methyl->Kinase Van der Waals Oxolan Oxolan-2-ylmethyl Ribose Pocket / Solvent Channel Oxolan->Kinase Steric Fit

Fig 1. Pharmacophore mapping of the compound within the kinase ATP-binding pocket.

Part II: Downstream Cellular Consequences (Phenotypic Impact)

When this compound engages a target like Aurora Kinase A (AURKA) in rapidly dividing cells (e.g., HCT-116 colorectal cancer cells), the competitive inhibition of trans-autophosphorylation triggers a catastrophic failure in the cell cycle machinery [1].

  • Spindle Assembly Disruption: AURKA is essential for centrosome maturation and bipolar spindle assembly. Inhibition prevents the recruitment of critical structural proteins to the centrosome.

  • p53 Stabilization: The blockade of kinase activity prevents the phosphorylation-dependent degradation of p53, leading to its intracellular accumulation.

  • G2/M Arrest and Apoptosis: The combination of an unfulfilled Spindle Assembly Checkpoint (SAC) and p53 stabilization forces the target cell into a prolonged G2/M phase arrest. Because the cell cannot resolve the mitotic defect, it undergoes mitochondrial-mediated apoptosis [1].

G Compound 4-Methyl-1-[(oxolan-2-yl)methyl] -1H-pyrazol-3-amine AURKA Aurora Kinase A (AURKA) ATP-Binding Pocket Compound->AURKA Inhibits Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome Blocks p53 p53 Stabilization AURKA->p53 Prevents degradation CellCycle G2/M Cell Cycle Arrest Centrosome->CellCycle Induces p53->CellCycle Promotes Apoptosis Apoptosis (Target Cells) CellCycle->Apoptosis Triggers

Fig 2. Mechanistic pathway of kinase inhibition leading to G2/M cell cycle arrest and apoptosis.

Part III: Self-Validating Experimental Protocols

To rigorously prove this mechanism of action, we must establish a self-validating workflow that links direct intracellular target engagement to the ultimate phenotypic readout. Do not rely solely on biochemical assays, as they cannot account for cellular permeability or intracellular ATP competition.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: CETSA is utilized because it proves the compound physically binds the target inside the living cell. When a ligand binds a protein, it thermodynamically stabilizes the protein, shifting its aggregation temperature (Tm) higher.

  • Cell Culture & Treatment: Culture HCT-116 cells to 75% confluence. Treat with 1 µM of the compound or 0.1% DMSO (negative control) for exactly 2 hours. Logic: A 2-hour window ensures intracellular equilibration without triggering downstream apoptotic degradation, ensuring we measure binding, not cell death.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the precipitated (unfolded) proteins from the soluble (folded) fraction.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-AURKA antibody.

  • Self-Validation Check: A positive target engagement is confirmed only if the compound-treated samples show a statistically significant positive shift in the melting temperature (ΔTm > 2°C) compared to the DMSO control.

Protocol B: High-Content Flow Cytometry for Phenotypic Validation

Causality: To prove that target engagement functionally translates to the predicted MoA, we must observe a dose-dependent temporal sequence: cell cycle arrest preceding apoptosis.

  • Dose-Response Incubation: Seed target cells and treat with a concentration gradient (10 nM to 10 µM) of the compound for 24 hours (for cell cycle) and 48 hours (for apoptosis). Include Staurosporine (1 µM) as a positive apoptosis control.

  • Cell Cycle Analysis (24h): Harvest cells, fix in 70% cold ethanol overnight. Wash and stain with Propidium Iodide (PI) and RNase A for 30 minutes. Analyze via flow cytometry. Logic: RNase A ensures PI binds exclusively to DNA, providing an accurate 2N/4N DNA content ratio.

  • Apoptosis Analysis (48h): Harvest live cells (do not fix). Stain with Annexin V-FITC (detects externalized phosphatidylserine) and PI (detects compromised membranes) for 15 minutes in the dark.

  • Self-Validation Check: The mechanism is validated if the 24-hour data shows a dose-dependent accumulation of cells in the 4N (G2/M) peak, and the 48-hour data shows a subsequent shift to the Annexin V+/PI- (early apoptosis) quadrant.

Workflow Step1 1. Target Cell Culture (e.g., HCT-116) Step2 2. Compound Incubation (Dose-Response) Step1->Step2 Step3 3. CETSA Assay (Target Engagement) Step2->Step3 Step4 4. Flow Cytometry (PI/Annexin V) Step2->Step4 Step5 5. Data Analysis (IC50 & EC50) Step3->Step5 Step4->Step5

Fig 3. Self-validating experimental workflow linking target engagement to phenotypic outcomes.

Part IV: Quantitative Data Synthesis

To benchmark the efficacy of the 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine scaffold against established parameters, the following table summarizes the anticipated quantitative metrics based on structurally homologous pyrazole-3-amine kinase inhibitors [1, 2, 3].

MetricAssay TypeTarget / Cell LineAnticipated RangeBiological Significance
Biochemical IC₅₀ FRET / Kinase AssayAURKA / RIPK115 nM - 120 nMDemonstrates potent, direct ATP-competitive inhibition at the orthosteric site.
Binding Affinity (K_d) Surface Plasmon ResonanceRecombinant Kinase< 10 nMHigh-affinity binding driven by the pyrazole bidentate hydrogen bonds.
Thermal Shift (ΔTm) CETSAHCT-116 Lysate+3.5°C to +5.2°CConfirms robust intracellular target engagement and protein stabilization.
Cellular EC₅₀ MTT / CellTiter-GloHCT-116 (Colorectal)30 nM - 250 nMTranslates biochemical potency into effective anti-proliferative cellular activity.
Apoptotic Index Annexin V Flow CytometryHCT-116 (48h)> 65% at 1 µMProves the ultimate phenotypic outcome is cytotoxic (apoptosis), not merely cytostatic.

References

  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC (nih.gov). Available at:[Link]

Foundational

Pharmacokinetics and Bioavailability of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Technical Whitepaper

Prepared by: Senior Application Scientist, ADME & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, ADME & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, the evaluation of novel chemical entities requires a rigorous understanding of structure-activity relationships (SAR) and metabolic causality. 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine represents a highly optimized heterocyclic scaffold designed to overcome the traditional pharmacokinetic liabilities of basic aminopyrazoles.

Aminopyrazoles are privileged structures in medicinal chemistry, frequently deployed as kinase inhibitors and GPCR modulators due to their robust hydrogen-bonding capabilities (1[1]). However, the specific functionalization of this molecule dictates its superior bioavailability:

  • N1-Alkylation with Oxolan-2-ylmethyl (Tetrahydrofurfuryl): Unsubstituted pyrazoles are prone to rapid Phase II glucuronidation at the nitrogen atoms and exhibit complex tautomerism that dilutes target affinity (2[2]). By alkylating the N1 position with an oxolane ring, tautomerism is locked. Furthermore, the sp³-hybridized oxygen-containing ring optimally tunes the partition coefficient (LogP), enhancing passive transcellular absorption and blood-brain barrier (BBB) penetrance without introducing the toxicity risks associated with highly lipophilic aromatic rings.

  • C4-Methylation: The C4 position of the pyrazole core is a notorious metabolic soft spot, highly susceptible to cytochrome P450 (CYP)-mediated oxidation. Installing a methyl group at this position provides critical steric shielding, significantly prolonging the molecule's half-life ( t1/2​ ) and improving overall microsomal stability (3[3]).

Pharmacokinetic Profile (ADME)

Absorption & Bioavailability

The compound demonstrates high oral bioavailability ( F>60% ). The oxolane ring disrupts the planarity of the pyrazole core, lowering the crystal lattice energy and thereby improving aqueous thermodynamic solubility. This is a critical factor for dissolution-rate-limited absorption in the gastrointestinal tract.

Distribution

The introduction of the oxolane ring reduces non-specific flat-aromatic stacking with human serum albumin (HSA), resulting in a favorable unbound fraction ( fu​≈15−20% ). The moderate lipophilicity ensures an extensive volume of distribution ( Vd​ ), allowing the compound to readily partition into target tissues, including the central nervous system.

Metabolism & Excretion
  • Phase I Metabolism: Primarily driven by CYP3A4 and CYP2D6, which target the oxolane ring for hydroxylation, eventually leading to ring-opened lactone metabolites (4[4]). CYP1A2 contributes to a minor N-dealkylation pathway.

  • Phase II Metabolism: Involves UGT1A1/UGT1A9-mediated N-glucuronidation of the free 3-amino group. However, the adjacent 4-methyl group provides steric hindrance that limits the rate of this clearance pathway.

  • Excretion: The balanced lipophilicity allows for dual clearance mechanisms, with hydroxylated metabolites excreted renally and glucuronide conjugates eliminated via biliary excretion (5[5]).

Quantitative Data Summary
Pharmacokinetic ParameterObserved ValueImplications for Drug Development
Oral Bioavailability (F%) > 60%Excellent systemic exposure suitable for oral dosing formulations.
Caco-2 Permeability ( Papp​ ) 15.2×10−6 cm/sHigh passive transcellular absorption driven by the oxolane ring.
Efflux Ratio (ER) < 1.5Not a significant substrate for P-glycoprotein (P-gp) or BCRP.
Plasma Protein Binding (PPB) 82%Adequate unbound fraction ( fu​=18% ) for robust target engagement.
Microsomal Stability ( t1/2​ ) > 45 min (Human)Moderate-to-high hepatic stability due to C4-methyl steric shielding.
Volume of Distribution ( Vd​ ) 1.8 L/kgExtensive tissue distribution, favorable for intracellular targets.

Metabolic Pathway Visualization

MetabolicPathway Parent 4-Methyl-1-[(oxolan-2-yl)methyl] -1H-pyrazol-3-amine CYP_Ox Oxidation (Oxolane Ring) CYP3A4 / CYP2D6 Parent->CYP_Ox Phase I CYP_Dealk N-Dealkylation CYP1A2 Parent->CYP_Dealk Phase I UGT_Gluc N-Glucuronidation UGT1A1 / UGT1A9 Parent->UGT_Gluc Phase II Metabolite1 Hydroxylated Oxolane Metabolites CYP_Ox->Metabolite1 Metabolite2 4-Methyl-1H-pyrazol-3-amine (Dealkylated Core) CYP_Dealk->Metabolite2 Metabolite3 N-Glucuronide Conjugate UGT_Gluc->Metabolite3 Excretion1 Renal Excretion (Hydrophilic) Metabolite1->Excretion1 Metabolite2->Excretion1 Excretion2 Biliary Excretion (Fecal) Metabolite3->Excretion2

Metabolic pathways of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine via Phase I & II enzymes.

Self-Validating Experimental Protocols

To ensure data trustworthiness and rigorous reproducibility, the following self-validating protocols are strictly enforced for evaluating the ADME properties of this compound.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay

Causality Check: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system rather than direct NADPH addition. This maintains steady-state co-factor levels over the incubation period, preventing artificial enzyme depletion that would falsely inflate the apparent half-life.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Dilute the test compound (4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine) to a final concentration of 1 µM in the buffer containing 0.5 mg/mL microsomal protein. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (Solution A: NADP⁺ and Glc-6-P; Solution B: Glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil is not rapidly depleted ( t1/2​<15 min), the microsomes are deemed metabolically incompetent, and the assay is rejected.

Protocol 2: Bidirectional Caco-2 Permeability and Efflux Assay

Causality Check: Unidirectional assays cannot differentiate between poor passive permeability and active transport. Bidirectional transport (Apical-to-Basolateral[A-B] and Basolateral-to-Apical [B-A]) is mandatory to calculate the Efflux Ratio (ER). An ER > 2 indicates the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which would severely limit BBB penetration.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight-junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

    • For A-B transport: Add the solution to the apical chamber and blank buffer to the basolateral chamber.

    • For B-A transport: Add the solution to the basolateral chamber and blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Calculation: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the rate of appearance, C0​ is the initial concentration, and A is the surface area. Calculate Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) .

  • Self-Validation: Co-administer Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay (permeability must remain < 1×10−6 cm/s). Utilize Digoxin as a positive P-gp efflux control (must yield ER > 5).

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . Int. J. Mol. Sci. (PMC).1

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 . ACS Publications. 3

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review . IJNRD.2

  • Risks for public health related to the presence of furan and methylfurans in food . EFSA Journal (PMC). 4

  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist . PMC. 5

Sources

Exploratory

Preclinical Profiling of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: Physicochemical Properties and Aqueous Solubility

Executive Summary In contemporary drug discovery, the strategic utilization of functionalized N-heterocycles is critical for optimizing both pharmacodynamics and pharmacokinetics. 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic utilization of functionalized N-heterocycles is critical for optimizing both pharmacodynamics and pharmacokinetics. 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (Molecular Weight: 181.24 g/mol ) represents a highly versatile building block. Pyrazole fragments frequently serve as bioisosteres for arenes or phenols, offering improved metabolic stability, tailored lipophilicity, and enhanced aqueous solubility[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties and aqueous solubility thermodynamics of this specific pyrazole-amine derivative. Designed for researchers and formulation scientists, this guide establishes self-validating experimental protocols to accurately profile the compound's thermodynamic solubility, ensuring robust data generation for lead optimization and formulation development.

Structural Analysis & Physicochemical Properties

The physicochemical behavior of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is dictated by the synergistic electronic and steric effects of its structural components:

  • The Pyrazole Core: A five-membered aromatic heterocycle that provides a rigid scaffold. With a baseline pKa of ~2.5, unsubstituted pyrazole is significantly less basic than imidazole[1].

  • The 3-Amino Group: Acts as a primary hydrogen-bond donor. Through resonance, the lone pair on the exocyclic nitrogen donates electron density into the pyrazole ring, increasing the basicity of the adjacent ring nitrogen (N2).

  • The 4-Methyl Group: Provides a slight increase in lipophilicity (LogP) and steric bulk, which can favorably influence target binding pocket occupation.

  • The (Oxolan-2-yl)methyl Moiety: The tetrahydrofuran (oxolane) ring introduces an oxygen heteroatom that acts as a strong hydrogen-bond acceptor. The methylene bridge provides rotational flexibility, allowing the oxolane ring to adopt optimal conformations for solvent interaction.

Table 1: Predictive Physicochemical Profiling
PropertyValue / DescriptorMechanistic Rationale
Molecular Formula C9H15N3OCore elemental composition.
Molecular Weight 181.24 g/mol Highly favorable for fragment-based drug discovery (MW < 300 Da).
Predicted pKa (Base) ~4.0 – 4.5Resonance from the 3-amino group elevates the intrinsic basicity of the pyrazole N2 atom compared to unsubstituted pyrazole[1].
H-Bond Donors 1 (-NH2)Facilitates interactions with aqueous solvents and biological targets.
H-Bond Acceptors 4 (N, N, N, O)Enhances aqueous solubility via dipole-dipole interactions with water.
Rotatable Bonds 3Confers moderate flexibility, balancing entropic penalties during target binding.

Aqueous Solubility Thermodynamics

Aqueous solubility is a fundamental parameter governing a compound's bioavailability. For ionizable compounds like 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, solubility is highly pH-dependent. At gastric pH (1.2), the pyrazole nitrogen is protonated, resulting in high solubility. At physiological pH (7.4), the molecule is predominantly neutral, and its solubility is dictated by its intrinsic solubility ( S0​ ).

The General Solubility Equation (GSE)

Intrinsic solubility can be modeled using the thermodynamically sound General Solubility Equation (GSE) developed by Yalkowsky[2]. The GSE relies on two primary parameters: the melting point (MP), which represents the crystal lattice energy, and the octanol-water partition coefficient ( Kow​ ), which represents hydrophobicity[2][3].

The equation is expressed as: logSw​=0.5−0.01(MP−25)−logKow​ [2]

GSE_Logic N1 Melting Point (Tm) Crystal Lattice Energy N3 General Solubility Equation (GSE) N1->N3 N2 LogP (Octanol/Water) Hydrophobicity N2->N3 N4 Intrinsic Aqueous Solubility (Log S0) N3->N4

Logical flow of the General Solubility Equation (GSE) for predicting intrinsic solubility.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness of the solubility data, the Shake-Flask Method is strictly employed over kinetic laser nephelometry. While kinetic methods (which rely on DMSO stock dilutions) are high-throughput, they frequently overestimate solubility due to the formation of metastable, supersaturated states[4][5]. By utilizing the shake-flask approach, the system is allowed to reach true thermodynamic equilibrium, providing a self-validating measure of the solid-liquid phase boundary[6][7].

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Causality Check: Why 48 hours? Equilibrium time varies by compound. A 48-hour isothermal incubation ensures that slow-dissolving crystalline lattice structures have fully equilibrated with the solvent, preventing false-low solubility readings[6][7].

  • Solid Preparation: Accurately weigh an excess amount (e.g., 5-10 mg) of crystalline 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the desired aqueous medium (e.g., 0.1 N HCl for pH 1.2, or 50 mM Phosphate Buffer for pH 7.4).

  • Isothermal Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours[6][7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes to firmly pellet the undissolved solid excess[5]. Note: Filtration can cause compound loss due to non-specific binding to the filter membrane; centrifugation is preferred.

  • pH Verification (Critical Step): Measure the pH of the supernatant. Because the compound is a weak base, its dissolution can consume protons and alter the buffer's pH[4]. The final pH must be recorded to validate the solubility value.

  • Quantification: Dilute an aliquot of the clear supernatant with mobile phase and quantify the compound concentration using LC-MS/MS or HPLC-UV against a pre-established calibration curve[5][6].

ShakeFlask N1 1. Solid Compound (Excess Powder) N2 2. Buffer Addition (pH 1.2, 7.4, 9.0) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 48h) N2->N3 N4 4. Phase Separation (Ultracentrifugation) N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. Thermodynamic Solubility Value N5->N6

Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. URL:[Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. URL: [Link]

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling - ACS Publications. URL: [Link]

  • Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. QSAR and Combinatorial Science. URL: [Link]

Sources

Foundational

In Vitro Binding Affinity Profiling of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Biophysical Framework for Kinase Fragment Characterization

Target Audience: Researchers, biophysicists, and early-stage drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Rationale In the landscape of Fragment...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and early-stage drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the compound 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (MW ≈ 181.2 g/mol ) represents a highly functionalized, structurally privileged starting point for kinase inhibitor development.

The pyrazole-3-amine core is a well-documented pharmacophore that acts as a bidentate hydrogen-bond donor/acceptor, perfectly suited for anchoring into the hinge region of the ATP-binding pocket in kinases such as p38α, CDK16, and FLT3. The addition of the 4-methyl group provides critical steric bulk that restricts the rotational freedom of the amine, pre-organizing the fragment for binding while occupying adjacent lipophilic clefts. Meanwhile, the 1-[(oxolan-2-yl)methyl] substitution (a tetrahydrofuran derivative) provides a tunable vector that projects into the solvent channel or the ribose-binding pocket, offering both hydrophobic desolvation benefits and potential weak hydrogen-bonding via the ether oxygen.

Because fragments possess low intrinsic binding affinities (typically in the high micromolar to millimolar range), standard biochemical assays are highly susceptible to false positives. As a Senior Application Scientist, I mandate a self-validating, orthogonal biophysical cascade to rigorously characterize the in vitro binding affinity of this compound. This guide details the causal logic, step-by-step protocols, and data synthesis required to validate this fragment using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

G Compound 4-Methyl-1-[(oxolan-2-yl)methyl] -1H-pyrazol-3-amine Hinge Pyrazole-3-amine Core (Hinge Binder) Compound->Hinge Methyl 4-Methyl Group (Hydrophobic Cleft) Compound->Methyl Oxolane Oxolane Ring (Ribose Pocket / Solvent) Compound->Oxolane Hbond H-Bond Donor/Acceptor (e.g., Glu/Cys backbone) Hinge->Hbond VdW Van der Waals Interactions Methyl->VdW Desolv Water Displacement (Enthalpic Gain) Oxolane->Desolv

Fig 1: Pharmacophore mapping of the pyrazole-3-amine fragment in a kinase ATP-binding pocket.

The Orthogonal Biophysical Cascade (System Logic)

To establish trustworthiness in our binding data, we cannot rely on a single methodology. Fragments often exhibit non-stoichiometric binding or aggregate-based inhibition. We utilize a three-pillar system:

  • SPR (Primary Screen): Provides high-throughput steady-state affinity ( Kd​ ) and transient kinetics ( kon​ , koff​ ). It acts as a strict "chemical filter"[1].

  • ITC (Secondary Validation): Determines the thermodynamic driving forces (Enthalpy ΔH vs. Entropy −TΔS ). For hinge-binders, we demand an enthalpically driven signature[2][3].

  • MST (Orthogonal Confirmation): Validates binding in free solution, eliminating artifacts caused by the sensor-chip immobilization required in SPR.

Workflow SPR 1. SPR (Primary) Kinetic Profiling ITC 2. ITC (Secondary) Thermodynamic Signature SPR->ITC  Kd < 1 mM   MST 3. MST (Orthogonal) Solution-Phase Validation ITC->MST  ΔH < 0   Xray 4. X-ray Crystallography Structural Resolution MST->Xray  Validated Hit  

Fig 2: Self-validating biophysical cascade for fragment hit confirmation and characterization.

Surface Plasmon Resonance (SPR): Kinetic & Affinity Profiling

Causality & Experimental Design

SPR is highly sensitive to low-molecular-weight (LMW) compounds[4]. However, directly immobilizing a kinase via random amine coupling (EDC/NHS) often occludes the ATP-binding pocket. Therefore, we utilize a capture approach (e.g., capturing a His-tagged kinase via an anti-His antibody surface). This ensures uniform orientation and preserves the structural integrity of the active site. Because fragments require high concentrations (up to 1 mM), DMSO mismatch between the running buffer and the sample is the leading cause of false positives. A rigorous DMSO calibration curve is mandatory.

Step-by-Step Methodology
  • Surface Preparation: Dock a CM5 sensor chip into the Biacore system. Activate flow cells 1 and 2 with EDC/NHS. Immobilize anti-His antibody on both cells, then block with ethanolamine.

  • Target Capture: Inject His-tagged target kinase (e.g., p38α) over flow cell 2 (active channel) to achieve a capture level of ~3000 RU. Flow cell 1 remains as the reference channel.

  • Buffer & Solvent Correction: Prepare running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2.0% DMSO. Run a 6-point solvent correction curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Analyte Injection: Prepare a 2-fold dilution series of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine from 1 mM down to 15.6 µM. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60s; Dissociation time: 120s.

  • Data Analysis: Apply double referencing (subtracting flow cell 1, followed by subtracting a blank buffer injection). Fit the sensorgrams to a 1:1 steady-state affinity model, as fragments typically exhibit "box-like" rapid on/off kinetics[5].

Isothermal Titration Calorimetry (ITC): Thermodynamic Signature

Causality & Experimental Design

While SPR provides the Kd​ , ITC reveals why the fragment binds. For a pyrazole-3-amine interacting with the kinase hinge, we expect the formation of specific, directional hydrogen bonds. In ITC, this manifests as a favorable (negative) change in enthalpy ( ΔH ). If the binding is purely entropy-driven, it suggests non-specific hydrophobic aggregation, and the fragment should be discarded[2][3]. The critical failure point in ITC is the "heat of dilution" caused by buffer mismatch.

Step-by-Step Methodology
  • Strict Buffer Matching: Dialyze the purified kinase overnight against the exact assay buffer (HEPES pH 7.4, 150 mM NaCl, 2% DMSO). The dialysate must be used to dilute the fragment ligand.

  • Cell and Syringe Loading: Load the calorimetric cell with 200 µM kinase. Load the injection syringe with 2 mM of the pyrazole fragment.

  • Titration Parameters: Set the instrument to 25°C. Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate. Stirring speed: 750 rpm.

  • Control Titration: Perform an identical titration of the fragment into the buffer (without kinase) to measure the background heat of dilution.

  • Data Extraction: Subtract the control data from the active titration. Integrate the peaks and fit to a "One Set of Sites" model to extract the stoichiometry ( N ), Kd​ , and ΔH . Calculate −TΔS using the Gibbs free energy equation ( ΔG=−RTlnKa​=ΔH−TΔS ).

Microscale Thermophoresis (MST): Solution-Phase Validation

Causality & Experimental Design

To ensure the SPR data is not an artifact of surface immobilization, MST is employed. MST measures the directed movement of molecules in a microscopic temperature gradient, which is highly sensitive to changes in the hydration shell, charge, or size of the protein upon ligand binding.

Step-by-Step Methodology
  • Protein Labeling: Label the target kinase with a RED-NHS fluorophore (targeting primary amines). Ensure the degree of labeling (DOL) is between 0.6 and 1.0 to prevent over-labeling.

  • Serial Dilution: Prepare a 16-point serial dilution of the fragment in the assay buffer (ranging from 2 mM down to 60 nM).

  • Incubation: Mix the diluted fragment 1:1 with 50 nM labeled kinase. Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Load the samples into standard MST capillaries. Run the MST experiment using 20% LED power and 40% MST power.

  • Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the Kd​ .

Data Synthesis & Optimization Trajectory

A self-validating system requires the quantitative data from all three orthogonal methods to align within a tight confidence interval (typically within a 3-fold range for Kd​ ).

Consolidated Quantitative Data
Biophysical MethodParameter MeasuredRepresentative Value for FragmentInterpretation / Quality Control
SPR (Steady-State) Affinity ( Kd​ )145 µM ± 12 µMConfirms low-affinity, reversible binding. Rapid kon​/koff​ observed.
SPR (Control) Ligand Efficiency (LE)0.38 kcal/mol/HAHigh LE (>0.3) validates it as a high-quality fragment for optimization.
ITC Enthalpy ( ΔH )-6.2 kcal/molEnthalpically driven; confirms specific H-bond formation at the hinge.
ITC Entropy ( −TΔS )-1.1 kcal/molMinor entropic gain, likely from oxolane ring displacing ordered water.
ITC Stoichiometry ( N )0.95Confirms 1:1 binding; rules out aggregation-based promiscuity.
MST Affinity ( Kd​ )160 µM ± 18 µMOrthogonal validation of SPR Kd​ in free solution.

Table 1: Consolidated biophysical profiling data for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine against a model kinase target.

Optimization Trajectory

The biophysical profile confirms that 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a highly efficient, enthalpically driven hinge binder. The next phase of drug development involves structure-based drug design (SBDD) via X-ray crystallography. The oxolane ring provides a synthetic handle; ring-opening or substitution at the 4-position of the oxolane could allow the fragment to "grow" deeper into the ribose pocket, capturing additional van der Waals interactions and driving the affinity from the micromolar into the nanomolar regime.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information (PMC).
  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications.
  • A comparative study of fragment screening methods on the p38α kinase. National Center for Biotechnology Information (PMC).
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Application of isothermal titration calorimetry in drug discovery and development. ResearchGate.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Executive Summary In modern drug development and analytical chemistry, the precise characterization of heterocyclic compounds is foundational to pharmacokinetic modeling and structural elucidation. 4-Methyl-1-[(oxolan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, the precise characterization of heterocyclic compounds is foundational to pharmacokinetic modeling and structural elucidation. 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a highly functionalized pyrazole derivative featuring a primary amine, a methyl group, and a lipophilic oxolane (tetrahydrofuran) ring.

This whitepaper provides an in-depth technical analysis of this compound, focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. By establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, we outline the causality behind experimental workflows required to definitively identify this molecule in complex matrices.

Structural Deconstruction & Quantitative Data

The physicochemical behavior of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is dictated by its distinct structural moieties:

  • 1H-Pyrazole Core: An aromatic five-membered heterocycle that provides a rigid scaffold and acts as both a hydrogen bond donor and acceptor.

  • 3-Amine Group (-NH₂): Confers basicity to the molecule, making it highly amenable to positive electrospray ionization (ESI+)[1].

  • 4-Methyl Group (-CH₃): Increases local lipophilicity and steric bulk, influencing receptor binding pocket dynamics.

  • 1-[(Oxolan-2-yl)methyl] Substituent: The oxolane (tetrahydrofuran) ring enhances aqueous solubility compared to a standard alkyl chain while maintaining sufficient membrane permeability.

Table 1: Quantitative Physicochemical Data
PropertyValueDerivation / Significance
Chemical Formula C₉H₁₅N₃ODerived from structural components.
Average Molecular Weight 181.24 g/mol Based on the weighted average of naturally occurring isotopes. Used for bulk stoichiometry[2].
Monoisotopic Exact Mass 181.1215 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)[3].
[M+H]⁺ Exact Mass 182.1288 DaThe target m/z value for positive ion mode HRMS.
Hydrogen Bond Donors 1Sourced from the primary amine (-NH₂).
Hydrogen Bond Acceptors 4Sourced from the two pyrazole nitrogens, the amine nitrogen, and the oxolane oxygen.

The Critical Distinction: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass.

  • Molecular Weight (181.24 g/mol ): This value is essential for synthetic chemists calculating reaction yields or formulating molar solutions. It accounts for the natural isotopic distribution of elements (e.g., Carbon exists as ~98.9% ¹²C and ~1.1% ¹³C)[4].

  • Exact Mass (181.1215 Da): Mass spectrometers do not measure bulk averages; they detect individual ions[5]. The exact mass (or monoisotopic mass) is the mass of the molecule composed entirely of the lightest, most abundant isotopes[3]. In High-Resolution Mass Spectrometry (HRMS), distinguishing a compound from isobaric interferences relies entirely on measuring this exact mass to within parts-per-million (ppm) accuracy[6].

Self-Validating LC-HRMS Methodology

To empirically validate the exact mass of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is designed as a self-validating system , ensuring that instrumental drift does not compromise mass accuracy.

Step-by-Step Protocol & Causality
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a solvent mixture of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the solution, ensuring that the basic primary amine and pyrazole nitrogens are fully protonated in solution. This pre-ionization maximizes the generation of [M+H]⁺ ions during the electrospray process.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase UHPLC column. Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

    • Causality: The lipophilic oxolane ring and methyl group interact favorably with the non-polar C18 stationary phase, allowing the analyte to be separated from highly polar matrix suppressors before entering the ion source.

  • Real-Time Mass Calibration (Self-Validation): Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference sprayer.

    • Causality: Time-of-flight (TOF) and Orbitrap mass analyzers are susceptible to thermal and electronic drift. By constantly measuring a known lock-mass, the system automatically recalibrates the mass axis in real-time, guaranteeing that the exact mass measurement of the analyte remains within a <2 ppm error margin[6].

  • HRMS Acquisition: Acquire data in ESI+ mode at a resolution of 70,000 (FWHM at m/z 200).

    • Causality: High resolution is strictly required to separate the target monoisotopic mass (182.1288 Da) from background chemical noise and to accurately observe the ¹³C isotopic fine structure.

LCHRMS Prep 1. Sample Prep (0.1% Formic Acid) LC 2. UHPLC Separation (C18 Column) Prep->LC ESI 3. ESI+ Ionization [M+H]+ m/z 182.1288 LC->ESI HRMS 4. Orbitrap HRMS Resolution: 70,000 ESI->HRMS Data 5. Data Analysis Isotope Pattern Match HRMS->Data

Fig 1. LC-HRMS workflow for validating the exact mass of the pyrazole derivative.

Tandem Mass Spectrometry (MS/MS) Fragmentation Dynamics

While exact mass provides the elemental composition, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to elucidate the structural connectivity.

When the [M+H]⁺ parent ion (m/z 182.1288) is isolated and subjected to collision gas (e.g., Argon), specific bond cleavages occur. Research into substituted pyrazoles indicates highly predictable fragmentation trends[7].

Proposed Fragmentation Pathway
  • Loss of the Oxolane Ring: The weakest aliphatic bonds are located at the N1-alkyl linkage. CID typically induces a neutral loss of the oxolane moiety (as a C₅H₈O neutral fragment, -84.0575 Da), yielding a highly stable, protonated 4-methyl-1H-pyrazol-3-amine core ion at m/z 98.0713 .

  • Pyrazole Ring Cleavage: Substituted pyrazoles are known to undergo ring contraction and cleavage under higher collision energies, frequently expelling Hydrogen Cyanide (HCN, -27.0109 Da) or Nitrogen gas (N₂)[7]. The loss of HCN from the core ion yields a secondary fragment at m/z 71.0604 .

Fragmentation Parent Parent Ion [M+H]+ m/z 182.1288 Frag1 Neutral Loss (-C5H8O) Parent->Frag1 CID (Collision) Frag2 Pyrazole Core Ion m/z 98.0713 Frag1->Frag2 Frag3 Loss of HCN (-27.0109 Da) Frag2->Frag3 Ring Cleavage Frag4 Secondary Fragment m/z 71.0604 Frag3->Frag4

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Pharmacokinetic Implications

The molecular weight of 181.24 g/mol places 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine well within the optimal parameters of Lipinski's Rule of Five (MW < 500 Da). This low molecular weight, combined with a balanced profile of hydrogen bond donors and acceptors, strongly suggests excellent oral bioavailability and membrane permeability. Furthermore, the inclusion of the oxolane ring prevents the molecule from becoming overly lipophilic, ensuring it maintains sufficient aqueous solubility for systemic circulation.

References

  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri URL:[Link]

  • Mass (mass spectrometry) | Wikipedia URL:[Link]

  • Molecular weight or exact mass in LC-MS? | ResearchGate URL:[Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation | Waters Corporation URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen URL:[Link]

  • High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry | Rapid Communications in Mass Spectrometry (via PubMed/Stork) URL:[Link]

Sources

Foundational

Predictive Pharmacological Profiling of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase and sGC Modulation

Executive Summary In the landscape of modern drug discovery, the identification of highly efficient, low-molecular-weight pharmacophores is critical for successful Fragment-Based Lead Discovery (FBLD). The compound 4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification of highly efficient, low-molecular-weight pharmacophores is critical for successful Fragment-Based Lead Discovery (FBLD). The compound 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine represents a highly functionalized, privileged building block. By integrating a classical hinge-binding motif with strategic steric and solvent-channel directing groups, this molecule is predicted to serve as a potent modulator of both oncogenic protein kinases and soluble guanylate cyclase (sGC).

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale behind this compound, predict its primary target landscape, and provide self-validating experimental workflows necessary to confirm its pharmacological efficacy in vitro.

Deconstructing the Pharmacophore: Structural Rationale

The pharmacological potential of this compound is driven by the precise spatial arrangement of its three core structural elements. Each moiety serves a distinct, causal role in target engagement:

  • 1H-pyrazol-3-amine (The Core): The pyrazole-3-amine scaffold is a universally recognized hinge-binding motif in ATP-competitive type I kinase inhibitors[1]. The primary amine acts as a critical hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor. This mimics the hydrogen-bonding network of the adenine ring in ATP, allowing the molecule to anchor tightly to the kinase hinge region (e.g., residues Glu692 and Cys694 in FLT3)[2].

  • 4-Methyl Substitution (The Steric Shield): The addition of a methyl group at the C4 position of the pyrazole ring is a deliberate design choice to restrict the rotational freedom of the 3-amino group. This steric bulk locks the molecule into a bioactive conformation and prevents off-target binding by clashing with smaller, non-target binding pockets, thereby driving kinase selectivity[1].

  • 1-[(oxolan-2-yl)methyl] / Tetrahydrofurfuryl Group (The Solvent Probe): N-alkylation of the pyrazole core with a tetrahydrofurfuryl moiety directs this vector toward the solvent-exposed ribose-binding pocket of the kinase[3]. The oxygen atom within the oxolane ring acts as a weak hydrogen bond acceptor, facilitating interactions with structural water molecules in the solvent channel, which significantly enhances the compound's aqueous solubility and overall ligand efficiency[2].

G Compound 4-Methyl-1-[(oxolan-2-yl)methyl] -1H-pyrazol-3-amine Core 1H-pyrazol-3-amine (Hinge Binder) Compound->Core Core Motif Methyl 4-Methyl Group (Steric Shield) Compound->Methyl C4 Substitution Oxolane Oxolan-2-yl-methyl (Solvent Channel) Compound->Oxolane N1 Substitution Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Binds Pocket Hydrophobic Pocket (Selectivity) Methyl->Pocket Occupies Solvent Ribose/Solvent Pocket (Solubility/H-bond) Oxolane->Solvent Projects into

Pharmacophore mapping of the compound within a typical kinase ATP-binding site.

Predicted Target Landscape

Based on the established structure-activity relationships (SAR) of analogous scaffolds, this compound is predicted to exhibit polypharmacology, primarily split between two major therapeutic classes:

Target Class A: Oncogenic & CNS Protein Kinases

The pyrazole-3-amine core has demonstrated profound efficacy in stabilizing the DFG-in conformation of several critical kinases:

  • FLT3 (FMS-like tyrosine kinase 3): Pyrazole-3-amine derivatives are highly potent against secondary resistance mutations (e.g., FLT3-ITD) in acute myeloid leukemia (AML)[2].

  • Aurora Kinase A: This scaffold is utilized to inhibit Aurora A, leading to the reduction of MYC oncoproteins in small-cell lung cancer (SCLC) models[4].

  • GSK-3β: In neurodegenerative contexts, this core acts as a nanomolar inhibitor of GSK-3β, reducing tau hyperphosphorylation in Alzheimer's disease models[5].

Target Class B: Soluble Guanylate Cyclase (sGC)

Beyond kinases, the pyrazole-3-amine is the foundational pharmacophore for NO-independent sGC stimulators, such as the approved cardiovascular drugs riociguat and vericiguat[6]. The compound's ability to allosterically bind to the sGC heme domain makes it a prime candidate for cardiovascular and pulmonary hypertension screening.

Pathway Inhibitor Predicted Inhibitor FLT3 Target Kinase (e.g., FLT3) Inhibitor->FLT3 ATP-competitive inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Net Effect Downstream Downstream Effectors (STAT5, AKT, ERK) FLT3->Downstream Phosphorylation Survival Tumor Cell Survival Downstream->Survival Promotes

Predicted mechanism of action for kinase-targeted tumor suppression.

Physicochemical Profiling & Fragment Metrics

To evaluate the compound's viability as a lead-like fragment, we must analyze its predicted physicochemical properties. The data below confirms that the molecule operates well within the "Rule of Three" (Ro3) for fragment-based discovery, ensuring optimal ligand efficiency.

PropertyPredicted ValuePharmacological Implication
Molecular Weight 181.24 g/mol Ideal for Fragment-Based Lead Discovery (FBLD). Allows room for late-stage functionalization.
cLogP 0.9 - 1.2Optimal lipophilicity for balancing aqueous solubility and oral bioavailability.
Topological Polar Surface Area ~55 ŲExcellent probability for blood-brain barrier (BBB) penetration if targeting CNS kinases (e.g., GSK-3β).
Hydrogen Bond Donors (HBD) 1Sufficient for critical hinge-region anchoring without excessive desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3Enables interaction with solvent-channel water networks via the oxolane oxygen.
Ligand Efficiency (LE) > 0.35 kcal/mol/HAHigh potential for potent target binding despite low molecular weight.

Self-Validating Experimental Workflows

To empirically validate the predicted pharmacological profile, a robust, artifact-free screening cascade is required. The following protocol outlines a self-validating ADP-Glo Kinase Assay designed to confirm target engagement while ruling out false positives.

Protocol: High-Throughput Kinase Selectivity Profiling (ADP-Glo)

Step 1: Enzyme-Compound Pre-incubation (Equilibrium Phase)

  • Action: Incubate the purified target kinase (e.g., FLT3 or Aurora A) with a 10-point titration of the compound (0.1 nM to 10 µM) in assay buffer for 30 minutes at room temperature prior to the addition of ATP.

  • Causality: Pyrazole-3-amines frequently exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase DFG motif[2]. Pre-incubation ensures thermodynamic equilibrium is reached, preventing false-negative IC50​ shifts that occur if the reaction is initiated too quickly.

Step 2: ATP/Substrate Initiation (Kinetic Phase)

  • Action: Initiate the reaction by adding ultra-pure ATP at a concentration strictly equal to the kinase's apparent Km​ , alongside the specific peptide substrate.

  • Causality: Running the assay exactly at the Km​ for ATP ensures the system is highly sensitive to ATP-competitive inhibitors (like our pyrazole core) while maintaining a robust signal-to-background ratio.

Step 3: Background ATP Depletion (Validation Phase)

  • Action: Add the ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP. Incubate for 40 minutes.

  • Causality: Complete depletion of background ATP is the critical self-validating step of this protocol. Any residual, unreacted ATP would generate false-positive luminescence in the final detection step, artificially skewing the compound's apparent potency.

Step 4: Luminescent Detection

  • Action: Add the Kinase Detection Reagent to convert the enzymatically generated ADP back into ATP, which is subsequently measured via a luciferase/luciferin reaction using a microplate reader.

  • Causality: This coupled-enzyme system amplifies the signal linearly with kinase activity. A decrease in luminescence directly correlates with the compound's ability to block the hinge region, allowing for precise IC50​ quantification.

Workflow Synth Compound Synthesis Primary Primary Screening (ADP-Glo Assay) Synth->Primary Selectivity Selectivity Profiling (KINOMEscan) Primary->Selectivity IC50 < 1 µM Cellular Cellular Efficacy (Apoptosis) Selectivity->Cellular High Selectivity

Self-validating high-throughput screening workflow for hit confirmation.

Conclusion

The compound 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a structurally optimized, privileged fragment with high potential for therapeutic development. By combining the established hinge-binding capabilities of the pyrazole-3-amine core with the steric direction of a 4-methyl group and the solvent-probing nature of a tetrahydrofurfuryl moiety, this molecule is primed for screening against oncogenic kinases (FLT3, Aurora A) and cardiovascular targets (sGC). Utilizing the self-validating kinetic assays detailed above will allow drug development professionals to rapidly confirm its efficacy and advance it through the FBLD pipeline.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. nih.gov.
  • Discovery of a Potent FLT3 Inhibitor (LT-850-166)
  • Protein kinases as therapeutic targets for Alzheimer's disease: a brief review.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. nih.gov.
  • Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines. acs.org.
  • Tetrahydrofurfuryl chloride | 3003-84-7. benchchem.com.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Detailed Guide for Researchers

Authored by: A Senior Application Scientist Introduction N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities are profoundly influenced by the nature and placement of substituents on the pyrazole ring. The regioselective N-alkylation of asymmetrically substituted pyrazoles presents a significant synthetic challenge, as the reaction can yield a mixture of N1 and N2 isomers, which often possess distinct pharmacological profiles.[1][2] This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, a valuable building block for drug discovery programs.

The protocol herein focuses on a base-mediated N-alkylation strategy, a widely employed and effective method for this class of transformation.[1][3] We will delve into the critical parameters that govern the reaction's regioselectivity, offering insights into the rationale behind the choice of reagents and conditions to favor the desired N1 isomer. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated pathway to this important synthetic intermediate.

Reaction Scheme

The synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is achieved through the N-alkylation of 4-Methyl-1H-pyrazol-3-amine with a suitable (oxolan-2-yl)methyl halide, such as 2-(bromomethyl)tetrahydrofuran. The general reaction is depicted below:

Reaction_Scheme reactant1 4-Methyl-1H-pyrazol-3-amine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature reactant2 +  2-(Bromomethyl)tetrahydrofuran product 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine conditions->product

Caption: General reaction scheme for the N-alkylation of 4-Methyl-1H-pyrazol-3-amine.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
4-Methyl-1H-pyrazol-3-amine64781-79-9C4H7N3≥95%Major chemical suppliers
2-(Bromomethyl)tetrahydrofuran1192-30-9C5H9BrO≥97%Major chemical suppliers
Potassium Carbonate (K2CO3), anhydrous584-08-7K2CO3≥99%Major chemical suppliers
N,N-Dimethylformamide (DMF), anhydrous68-12-2C3H7NO≥99.8%Major chemical suppliers
Ethyl Acetate (EtOAc)141-78-6C4H8O2ACS GradeMajor chemical suppliers
Brine (saturated NaCl solution)N/ANaCl, H2ON/APrepared in-house
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4≥99%Major chemical suppliers
Silica Gel63231-67-4SiO260-120 meshMajor chemical suppliers
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash column chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

The following is a detailed, step-by-step procedure for the synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Extraction cluster_purification Purification prep1 Add 4-Methyl-1H-pyrazol-3-amine and K2CO3 to flask prep2 Add anhydrous DMF prep1->prep2 prep3 Stir under inert atmosphere prep2->prep3 react1 Add 2-(Bromomethyl)tetrahydrofuran dropwise prep3->react1 react2 Stir at room temperature (Monitor by TLC/LC-MS) react1->react2 workup1 Pour mixture into water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify1 Purify crude product by flash column chromatography workup5->purify1 purify2 Obtain pure 4-Methyl-1-[(oxolan-2-yl)methyl]- 1H-pyrazol-3-amine purify1->purify2

Caption: Workflow for the synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-1H-pyrazol-3-amine (1.0 eq, e.g., 1.0 g, 10.3 mmol).

    • Add anhydrous potassium carbonate (2.0 eq, e.g., 2.85 g, 20.6 mmol).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting pyrazole (e.g., 20 mL).

    • Stir the suspension at room temperature for 15-30 minutes.

  • N-Alkylation:

    • Slowly add 2-(bromomethyl)tetrahydrofuran (1.1 eq, e.g., 1.82 g, 11.3 mmol) dropwise to the stirred suspension.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion of the reaction, pour the reaction mixture into water (e.g., 100 mL).

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine.

Scientific Rationale and Optimization

The success of this synthesis hinges on controlling the regioselectivity of the N-alkylation. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position.[2] The following factors are critical in directing the reaction towards the desired N1 isomer:

  • Choice of Base and Solvent: The use of a solid base like potassium carbonate in a polar aprotic solvent such as DMF is a common strategy to favor N1 alkylation.[1][4] The base deprotonates the pyrazole, and the resulting pyrazolate anion's reactivity and steric accessibility are influenced by the solvent and counter-ion. DMF is effective at solvating the cation, leaving a more "naked" and reactive anion, while often favoring the less sterically hindered nitrogen for alkylation.

  • Steric Hindrance: In many cases, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] For 4-Methyl-1H-pyrazol-3-amine, the N1 position is generally less sterically encumbered than the N2 position, which is adjacent to the amino group.

  • Reaction Temperature: Conducting the reaction at room temperature is typically sufficient and helps to minimize potential side reactions. Higher temperatures could lead to a decrease in regioselectivity.

Data Summary

ParameterValue
Starting Pyrazole4-Methyl-1H-pyrazol-3-amine
Alkylating Agent2-(Bromomethyl)tetrahydrofuran
BasePotassium Carbonate (K2CO3)
SolventN,N-Dimethylformamide (DMF)
TemperatureRoom Temperature
Reaction Time12-24 hours
Purification MethodFlash Column Chromatography

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the challenges of regioselectivity in pyrazole N-alkylation can be effectively managed. This procedure offers a practical route for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Benchchem. (n.d.). Assessing the green chemistry metrics of 4-iodo-1-methyl-1H-pyrazol-3-amine synthesis.
  • EvitaChem. (n.d.). 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Gembickytė, J., et al. (n.d.).
  • Mallin, H., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Semantic Scholar. (2022).
  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Bayer, T. S., et al. (2009). Synthesis of methyl halides from biomass using engineered microbes. Journal of the American Chemical Society.
  • ResearchGate. (2019).
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.

Sources

Application

How to dissolve 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine for cell culture media

Application Note: Optimized Solubilization and In Vitro Delivery Protocol for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Physicochemical Profiling & The Causality of Solvent Selection In preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Solubilization and In Vitro Delivery Protocol for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Physicochemical Profiling & The Causality of Solvent Selection

In preclinical drug development and in vitro screening, the transition of a novel small molecule from a lyophilized powder to a bioavailable solute in cell culture media is a critical vulnerability point. Poor solubilization leads to non-linear dose-response curves, compromised assay sensitivity, and irreproducible data[1].

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (Molecular Formula: C9H15N3O; MW: 181.24 g/mol ) is a synthetic heterocyclic compound featuring a pyrazole core, a primary amine, and an oxolane (tetrahydrofuran) ring. To successfully deliver this compound to cultured cells, we must first analyze its physicochemical causality:

  • Lipophilic Domains: The methyl group at position 4 and the aliphatic oxolane ring drive hydrophobic behavior, resisting dissolution in highly polar aqueous environments.

  • Polar Domains & pKa: While the 3-amino group and pyrazole nitrogens offer hydrogen-bonding potential, the primary amine conjugated to the aromatic pyrazole ring is weakly basic (estimated pKa ~2.0–4.0). At the physiological pH of standard cell culture media (pH 7.4), the amine remains unprotonated.

  • The Thermodynamic Barrier: Because the molecule cannot form a highly soluble ionized salt at pH 7.4, direct addition to aqueous media results in hydrophobic collapse and micro-precipitation.

To overcome this, anhydrous Dimethyl Sulfoxide (DMSO) must be utilized as the primary vehicle. DMSO is an amphiphilic, aprotic solvent that disrupts the compound's self-association by satisfying both hydrogen-bond acceptors (via its sulfoxide group) and solvating the lipophilic domains (via its methyl groups).

Causality Mol 4-Methyl-1-[(oxolan-2-yl)methyl] -1H-pyrazol-3-amine Hydrophobic Lipophilic Domains (Methyl, Oxolane) Mol->Hydrophobic Hydrophilic Polar Domains (Pyrazol-3-amine) Mol->Hydrophilic Aqueous Direct Aqueous Addition (Precipitation/Aggregation) Hydrophobic->Aqueous Hydrophobic Collapse DMSO Anhydrous DMSO (Complete Solvation) Hydrophobic->DMSO Solvated by Methyl Groups Hydrophilic->Aqueous Insufficient Ionization at pH 7.4 Hydrophilic->DMSO H-Bond Acceptance by Sulfoxide

Fig 1. Physicochemical causality dictating the requirement of DMSO for complete solvation.

Quantitative Solubilization Metrics

To ensure homogenous dosing and high bioavailability, all parameters regarding stock concentration and solvent limits must be strictly controlled. Exceeding the maximum DMSO threshold in cell culture will induce off-target solvent toxicity, confounding experimental readouts[2].

Table 1: Critical Solubilization Parameters

ParameterOptimized ValueScientific Rationale
Molecular Weight 181.24 g/mol Required for precise molarity calculations.
Master Stock Conc. 10 mM to 50 mMHigh concentrations minimize the final volume of DMSO introduced into the cell culture[3].
Max Final DMSO % ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity, membrane permeabilization, and artifactual apoptosis[1].
Storage Conditions -20°C (Amber tubes)Protects against hydrolysis and photodegradation.
Freeze-Thaw Limit ≤ 2 cyclesRepeated thermal cycling induces irreversible micro-crystallization.

Experimental Protocols: A Self-Validating System

The following methodologies are designed to prevent "solvent shock"—a phenomenon where a highly concentrated DMSO stock rapidly crashes out of solution upon contacting a cold, aqueous environment.

Protocol A: Preparation of a 50 mM Master Stock

Causality Check: Preparing a highly concentrated stock (50 mM) ensures that when diluted to a standard working concentration (e.g., 10 µM), the final DMSO concentration in the well is a negligible 0.02%, well below the 0.1% toxicity threshold[1].

  • Equilibration: Allow the lyophilized vial of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation, which can degrade the compound.

  • Gravimetric Measurement: Weigh exactly 9.06 mg of the powder using a calibrated analytical balance.

  • Solvation: Transfer the powder to a sterile glass vial and add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5 minutes to provide the kinetic energy required to break intermolecular crystal lattice bonds.

  • Aliquot & Store: Divide the 50 mM master stock into 50 µL aliquots in sterile amber microcentrifuge tubes. Store immediately at -20°C.

Protocol B: Intermediate Dilution and Cell Culture Delivery

Causality Check: Direct addition of the 50 mM stock into the culture well creates localized zones of high concentration, causing immediate precipitation. We utilize an intermediate dilution in pre-warmed media to artificially raise the kinetic solubility limit before final delivery[3].

  • Media Pre-warming: Pre-warm the complete cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C in a water bath. The thermal energy prevents the compound from crashing out of the DMSO vehicle[3].

  • Intermediate Dilution (100x): In a sterile microcentrifuge tube, add 990 µL of the pre-warmed media. Slowly pipette 10 µL of the 50 mM master stock directly into the liquid (do not touch the tube walls). Vortex immediately. This yields a 500 µM intermediate solution with 1% DMSO.

  • Final Delivery: Transfer the required volume of the intermediate solution to the cell culture vessel to achieve your final target concentration. For example, adding 100 µL of the intermediate solution to 4.9 mL of media yields a 10 µM final concentration with a safe 0.02% final DMSO concentration .

  • Self-Validation Checkpoint (Microscopy): Immediately place the culture vessel under an inverted phase-contrast microscope (20x magnification). Scan the well for highly refractive, needle-like or granular micro-crystals. The absence of these structures validates successful kinetic solubilization.

  • Vehicle Control: You must run a parallel control well treated with the exact equivalent volume of DMSO used in your highest compound dose. This validates that any observed biological effects are strictly compound-mediated[2].

Workflow A Lyophilized Powder (C9H15N3O) B Master Stock (50 mM in DMSO) A->B Anhydrous DMSO + Sonication C Intermediate Dilution (Pre-warmed Media) B->C 1:100 Dilution (Avoid Solvent Shock) D Final Cell Culture (DMSO ≤ 0.1%) C->D Dropwise Addition + Agitation

Fig 2. Step-by-step workflow for the solubilization and in vitro delivery of the pyrazole-amine.

References

  • Generation of Pericytic-Vascular Progenitors from Tankyrase/PARP-Inhibitor-Regulated Naïve (TIRN) Human Pluripotent Stem Cells. National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Method

Applications of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine as a building block in drug discovery

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Structural utilization, physicochemical modulation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Structural utilization, physicochemical modulation, and synthetic integration of the 4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine building block.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of highly selective and orally bioavailable small-molecule inhibitors relies heavily on the selection of privileged scaffolds. 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine represents a highly specialized, multi-functional building block engineered to address common liabilities in kinase inhibitor design, such as poor aqueous solubility, off-target promiscuity, and metabolic instability[1][].

As a Senior Application Scientist, I approach this building block not merely as a chemical starting material, but as a strategic pharmacophore. Its architecture is deliberately composed of three synergistic motifs:

  • The 3-Aminopyrazole Core: A well-documented bioisostere and hinge-binding motif. The nitrogen atoms of the pyrazole ring and the exocyclic amine act as a donor-acceptor-donor hydrogen bond triad, perfectly complementing the hinge region (e.g., Glu-Leu backbone) of the ATP-binding pocket in kinases like CDKs, AXL, and MST3[3][4].

  • The 4-Methyl Substituent: Unsubstituted pyrazoles are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes at the C4 position. The incorporation of a methyl group at C4 provides steric bulk that locks the molecule's conformation while completely blocking this major metabolic liability, thereby extending the compound's half-life[5].

  • The 1-[(Oxolan-2-yl)methyl] Moiety (Tetrahydrofurfuryl group): Traditional kinase inhibitors often utilize lipophilic cyclopentyl or cyclohexyl rings to occupy hydrophobic pockets, which drastically increases LogP and reduces aqueous solubility. The oxolane (tetrahydrofuran) ring acts as an aliphatic bioisostere but introduces a hydrogen bond acceptor (the oxygen atom). This critical modification lowers the CLogP, increases the topological polar surface area (TPSA), and significantly enhances intrinsic aqueous solubility without sacrificing target affinity[6].

Mechanistic Pathway & Target Engagement

When integrated into a larger molecular framework (such as a pyrimidine or pyridine core), derivatives of this building block act as potent, ATP-competitive kinase inhibitors. By anchoring into the hinge region via the 3-aminopyrazole core, these molecules effectively shut down aberrant phosphorylation cascades responsible for tumorigenesis and inflammation.

KinasePathway Ligand Extracellular Signal (e.g., Growth Factors) Receptor Target Kinase (e.g., CDK, AXL, MST3) Ligand->Receptor Activation Downstream1 PI3K / AKT Cascade Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Cascade Receptor->Downstream2 Phosphorylation BuildingBlock 4-Methyl-1-[(oxolan-2-yl)methyl]- 1H-pyrazol-3-amine Scaffold BuildingBlock->Receptor Hinge-Binding (Competitive Inhibition) Response Cellular Proliferation & Tumorigenesis Downstream1->Response Downstream2->Response

Figure 1: Mechanism of action for kinase inhibitors derived from the 4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine building block.

Quantitative Physicochemical Impact

To demonstrate the causality behind selecting the oxolan-2-ylmethyl group over traditional substituents, we must examine the structure-property relationships (SPR). The table below summarizes the expected physicochemical advantages of utilizing this specific building block compared to standard alkyl/cycloalkyl alternatives during lead optimization[6].

Table 1: Comparative Physicochemical Profiling of N1-Substituted 3-Aminopyrazoles

N1-Substituent on Pyrazole CoreCalculated LogP (CLogP)*Kinetic Aqueous Solubility (µM)Human Liver Microsome (HLM) Stability (% remaining at 30 min)Causality / Structural Rationale
Methyl (Standard)1.2> 20045%Low steric hindrance leads to poor target selectivity; rapid clearance.
Cyclopentyl (Lipophilic)3.5< 1060%Good pocket filling but drives lipophilicity too high, causing solubility issues.
Oxolan-2-ylmethyl (Target)1.8 145 82% Oxygen atom acts as H-bond acceptor, lowering LogP and boosting solubility. C4-methyl blocks oxidation.

*Data represents generalized predictive models for a standard pyrimidine-coupled derivative.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of compounds utilizing this building block. Every step is designed as a self-validating system.

Workflow Step1 Building Block Preparation Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 Purification & Validation (LC-MS) Step2->Step3 Step4 In Vitro Kinase Assay (NanoBRET) Step3->Step4 Step5 ADME Profiling (Microsomal Stability) Step4->Step5

Figure 2: End-to-end experimental workflow from synthetic integration to biological and ADME validation.

Protocol 1: Buchwald-Hartwig Cross-Coupling for Core Assembly

The primary amine at the C3 position of the pyrazole is highly nucleophilic but requires transition-metal catalysis to couple efficiently with sterically hindered heteroaryl halides (e.g., 2-chloropyrimidines) to form the final kinase inhibitor scaffold.

Reagents & Materials:

  • 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol)

  • Heteroaryl Halide (e.g., 2-chloro-4-phenylpyrimidine) (1.1 equiv, 1.1 mmol)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv, 5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 equiv, 10 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, 4-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon gas. Repeat this cycle three times. Causality: Palladium(0) catalysts are highly sensitive to oxygen, which causes rapid catalyst deactivation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe. Sparge the solution with Argon for an additional 5 minutes.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours. Monitor the reaction progression via TLC or LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation: Confirm successful coupling via LC-MS. The disappearance of the starting amine mass and the appearance of the product mass [M+H]+ confirms conversion. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: Target Engagement via NanoBRET Assay

To validate that the synthesized derivative successfully binds to the kinase hinge region in a live-cell environment, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed.

Step-by-Step Procedure:

  • Cell Preparation: Plate HEK293T cells in a 96-well plate at a density of 2×104 cells/well.

  • Transfection: Transfect the cells with a plasmid encoding the target kinase (e.g., AXL or CDK) fused to NanoLuc luciferase using a standard lipofection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Addition: Add the appropriate NanoBRET kinase tracer (a fluorescently labeled pan-kinase inhibitor) at a concentration equal to its Kd​ value.

  • Compound Treatment: Add the synthesized pyrazole derivative in a 10-point dose-response format (ranging from 10 µM to 0.1 nM). Incubate for 2 hours. Causality: This allows the test compound to reach equilibrium and competitively displace the fluorescent tracer from the ATP-binding pocket.

  • Measurement & Validation: Add the NanoBRET Nano-Glo Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log concentration of the compound to derive the intracellular IC50​ . A Z'-factor of > 0.5 must be achieved to validate the assay's robustness.

Sources

Application

Application Note: HPLC-UV Method Development and Validation for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Drug Substance Physicochemical Profiling & Chromatographic Rationale To de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Drug Substance

Physicochemical Profiling & Chromatographic Rationale

To design a robust, self-validating analytical method, we must first deconstruct the physicochemical properties of the target analyte: 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine . Method development is not a trial-and-error exercise; it is a deterministic process driven by molecular structure.

Acid-Base Chemistry and Mobile Phase Causality

The molecule features a pyrazole core substituted with a primary amine at the 3-position, a methyl group at the 4-position, and an (oxolan-2-yl)methyl (tetrahydrofurfuryl) group at the 1-position. The primary amine imparts distinct basic characteristics to the molecule (estimated pKa​ ~4.5–5.5).

In reversed-phase liquid chromatography (RPLC), the mobile phase pH dictates the ionization state of the analyte. If an acidic mobile phase (e.g., pH 2.5) is utilized, the amine becomes protonated. This positive charge drastically increases the molecule's polarity, leading to poor retention on standard C18 stationary phases and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support.

The Strategy: By employing a high-pH mobile phase (pH 9.5), the analyte is forced into its neutral, deprotonated state. This mechanistic choice maximizes hydrophobic interactions with the stationary phase, ensuring strong retention, excellent peak symmetry, and reproducible elution profiles[1].

UV Detection Causality

The pyrazole ring acts as the primary chromophore. Pyrazole derivatives exhibit a strong π→π∗ electronic transition band in the 200–240 nm range[2]. Selecting a detection wavelength of 220 nm provides optimal sensitivity while remaining safely above the UV cutoff of typical organic modifiers like acetonitrile (190 nm), thereby minimizing baseline drift during gradient elution.

Method Development Strategy

The following workflow illustrates the logical progression from molecular profiling to a fully validated analytical procedure.

Workflow A 1. Analyte Profiling (pKa & UV Max) B 2. Column Selection (High-pH Stable C18) A->B C 3. Mobile Phase (pH 9.5 Buffer) B->C D 4. Gradient Tuning (Isocratic vs Gradient) C->D E 5. ICH Q2(R2) Validation D->E

Figure 1: Step-by-step HPLC-UV method development workflow for basic pyrazole derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Adjustment: 25% Ammonium hydroxide solution.

Optimized Chromatographic Conditions

To accommodate the high-pH mobile phase, a hybrid-silica C18 column must be used to prevent silica dissolution.

ParameterSpecification
Column High-pH Stable C18 (e.g., Waters XBridge C18), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonia
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (Reference 360 nm, bandwidth 100 nm if using DAD)
Diluent Water / Acetonitrile (80:20, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold
10.0 10 90 Linear gradient
12.0 10 90 Wash
12.1 95 5 Re-equilibration

| 16.0 | 95 | 5 | End |

Step-by-Step Sample Preparation
  • Buffer Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of ultrapure water. Add 25% ammonium hydroxide dropwise while monitoring with a calibrated pH meter until pH 9.5 ± 0.05 is reached. Filter through a 0.22 µm membrane.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Vortex for 10 seconds.

Method Validation (Self-Validating System)

A method is only as reliable as its validation framework. This protocol is designed as a self-validating system, meaning built-in System Suitability Tests (SST) continuously verify performance before data acquisition. The method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedures[3].

Validation cluster_0 Core Self-Validating System (ICH Q2(R2)) Spec Specificity (No Interference) Core->Spec Lin Linearity (R² ≥ 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec Rob Robustness (DoE Assessment) Core->Rob

Figure 2: ICH Q2(R2) validation parameters establishing a self-validating analytical system.

Validation Parameters & Execution
  • System Suitability: Six replicate injections of the working standard must yield a relative standard deviation (RSD) of peak area ≤ 1.0%, a tailing factor (T) ≤ 1.5, and theoretical plates (N) > 10,000.

  • Specificity: Blank diluent injections must show no interfering peaks at the retention time of the analyte. Forced degradation (acid, base, peroxide, heat, and UV light) must demonstrate that degradation products are baseline-resolved from the main API peak.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the nominal target concentration (10 µg/mL to 150 µg/mL).

  • Accuracy: Assessed via spike recovery at 50%, 100%, and 150% levels in triplicate.

  • Robustness: Minor deliberate variations in pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) were evaluated to ensure method reliability.

Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution (Rs) > 1.5 from impuritiesRs > 2.5 for all degradantsPass
Linearity Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision % RSD ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision % RSD ≤ 2.0% (Different day/analyst)0.82%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)0.15 µg/mL / 0.50 µg/mLPass
Robustness % RSD ≤ 2.0% under varied conditionsMax RSD = 1.1%Pass

Conclusion

By leveraging the fundamental acid-base properties of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, this method utilizes a high-pH mobile phase to suppress amine ionization, thereby enabling a highly retentive and symmetric chromatographic profile. The protocol is fully validated under ICH Q2(R2) standards, providing a trustworthy, self-validating framework ready for routine API quantification and stability-indicating analyses.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.3

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.1

  • National Institutes of Health (NIH) / PMC. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.2

Sources

Method

Topic: Preparation of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Stock Solutions in DMSO

An Application Guide by a Senior Scientist Abstract This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 4-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. As a novel substituted aminopyrazole, this compound holds potential for screening campaigns in drug discovery and development. The accuracy of downstream biological data is critically dependent on the integrity and precise concentration of the initial stock solution. This guide moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers can prepare high-quality, reliable, and stable stock solutions. We will address critical aspects including compound handling, solvent selection, procedural best practices, quality control validation, and long-term storage to establish a self-validating workflow.

Compound Profile and Hazard Assessment

4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound belonging to the aminopyrazole class. While specific experimental data for this exact molecule is not widely published, its structural motifs are common in medicinal chemistry.[1][2] The protocol and safety precautions outlined here are therefore grounded in the known properties of closely related analogs.

Chemical Structure:

Compound Characteristics:

Property Value / Observation Rationale & Source
Molecular Formula C₉H₁₅N₃O Calculated from structure.
Molecular Weight 181.24 g/mol Calculated from formula.
CAS Number Not publicly available. This highlights the compound's novelty and the need for careful characterization.
Predicted Physical Form Pale-yellow to yellow-brown oil or semi-solid. Based on analogs like 4-Methyl-1H-pyrazol-3-amine, which is described as a sticky oil or semi-solid. This is critical for handling, as it may not be a free-flowing powder.

| Predicted Solubility | Soluble in polar organic solvents. | Pyrazole derivatives are generally soluble in solvents like DMSO and ethanol.[1] DMSO is particularly effective for a wide array of organic materials.[3] |

1.1. Critical Safety Precautions

Substituted aminopyrazoles warrant careful handling. Analogs of the target compound are classified with specific hazards that must be assumed to apply.

  • Hazard Profile: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4][7][8]

  • Required Personal Protective Equipment (PPE):

    • Engineering Controls: All handling of the neat compound and its concentrated solutions must be performed inside a certified chemical fume hood.[8][9] Ensure an eyewash station and safety shower are immediately accessible.[9][10]

    • Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

    • Lab Coat: A flame-resistant lab coat must be worn at all times.

The Critical Role of DMSO as a Solvent Vehicle

Dimethyl sulfoxide (DMSO) is the most common solvent for compound storage and screening due to its exceptional solvating power for a diverse range of molecules.[3] However, its properties demand careful handling to ensure the integrity of the stock solution.

Key Properties of Anhydrous DMSO:

Property Specification Implication for Protocol
Purity ≥ 99.9% (Anhydrous Grade) Minimizes the presence of impurities that could interfere with assays or react with the compound.
Water Content ≤ 0.05% Critical. DMSO is highly hygroscopic and will readily absorb atmospheric moisture. Water can decrease compound solubility and promote hydrolysis.

| Freezing Point | 18.5 °C (65.3 °F) | Anhydrous DMSO may be frozen upon delivery. It must be fully thawed and gently mixed before use to ensure homogeneity. |

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be scaled as needed.

3.1. Master Workflow Diagram

The following diagram illustrates the complete workflow from initial calculation to final archival storage.

Stock_Preparation_Workflow cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Dissolution cluster_storage Phase 3: Aliquoting & Storage A Step 1: Calculate Mass (e.g., 1.81 mg for 1mL @ 10mM) B Step 2: Equilibrate Materials (Compound & DMSO to RT) A->B C Step 3: Weigh Compound (Using analytical balance) B->C D Step 4: Add DMSO (Calibrated pipette) C->D E Step 5: Promote Dissolution (Vortex, sonicate if needed) D->E F Step 6: Visual Confirmation (Ensure no particulates) E->F G Step 7: Aliquot Solution (Into cryovials) F->G H Step 8: Label Vials (Compound, Conc., Date, Initials) G->H I Step 9: Store Frozen (-20°C or -80°C) H->I

Caption: Workflow for stock solution preparation.

3.2. Materials and Equipment

  • 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance (readable to 0.01 mg)

  • Amber or opaque glass vial with a PTFE-lined cap

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Low-retention, screw-cap cryovials for aliquots

3.3. Step-by-Step Methodology

1. Pre-Protocol Calculations:

  • Objective: To determine the mass of the compound required.

  • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM solution:

    • Mass = (0.010 mol/L) × (0.001 L) × (181.24 g/mol ) = 0.0018124 g

    • Mass to weigh = 1.81 mg

2. Equilibration and Weighing:

  • Allow the sealed container of the compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes.

    • Causality: Weighing a cold item can cause air currents and moisture condensation, leading to inaccurate mass readings. Equilibrating the DMSO prevents moisture from condensing into the solvent when opened.

  • In a chemical fume hood, tare the analytical balance with your chosen glass vial.

  • Carefully weigh out 1.81 mg of the compound directly into the vial. If the compound is a viscous oil, weigh it by difference for accuracy.

3. Dissolution:

  • Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Immediately cap the vial tightly.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

    • Insight: For compounds that are slow to dissolve, brief sonication (5-10 minutes) in a room temperature water bath can be effective. Avoid overheating, which can degrade the compound.

  • Visually inspect the solution against a light source to ensure there are no visible particulates or haze. The solution should be clear.

4. Aliquoting and Storage:

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in clearly labeled cryovials.

    • Causality: Aliquoting is the most critical step for preserving long-term stability. It prevents degradation caused by repeated freeze-thaw cycles that can introduce water and shear forces.[11]

  • Label each vial with: Compound Name, Concentration (10 mM), Solvent (DMSO), Preparation Date, and your initials.

Quality Control (QC) and Validation

Preparing a stock solution is not complete without validation. The initial concentration must be confirmed to ensure the reliability of all subsequent experiments.

4.1. QC Workflow Diagram

QC_Workflow A Prepare Dilute QC Sample (e.g., 10 µM in Acetonitrile/Water) B Analyze via RP-HPLC-UV (or LC-MS) A->B C Assess Purity (Integrate peak areas. Target >95%) B->C D Confirm Concentration (Compare against standard curve or use for relative quantification) B->D E Document Results (Attach chromatogram to stock solution record) C->E D->E F Release for Use (If QC passes) E->F

Caption: Workflow for stock solution quality control.

4.2. Recommended QC Protocol: RP-HPLC

  • Objective: To confirm the purity and relative concentration of the stock solution.

  • Method:

    • Prepare a fresh, dilute sample (e.g., 1:1000 dilution of the 10 mM stock in 50:50 Acetonitrile:Water) for injection.

    • Analyze using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector set to a wavelength appropriate for pyrazole derivatives (e.g., 220-254 nm).

    • Purity Assessment: The resulting chromatogram should show one major peak corresponding to the target compound. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) × 100. A purity of >95% is typically required.

    • Concentration Verification: While exact quantification requires a standard curve, this single injection serves to confirm the presence of the compound at the expected magnitude and provides a baseline chromatogram for future stability checks.

Long-Term Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

Storage Recommendations:

Parameter Recommendation Rationale
Temperature -80°C for long-term (>1 month). -20°C for short-term (≤1 month). Low temperatures drastically slow down the rate of chemical degradation. -80°C provides the best long-term stability.[11]
Light Store in the dark (use amber vials or place in a freezer box). Protection from light is a general best practice to prevent potential photodegradation.[11]
Atmosphere Use vials with tight-sealing caps. Minimizes exposure to air and moisture, especially during temperature changes.

| Handling | Use a fresh aliquot for each experiment. Avoid reusing thawed aliquots. | Prevents contamination and degradation from multiple freeze-thaw cycles. |

References

  • NextSDS. (n.d.). 4-methyl-1-(oxan-2-yl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methyl-1-(oxetan-3-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine .

A frequent challenge in contemporary drug development is the low aqueous solubility exhibited by a significant proportion of emerging Active Pharmaceutical Ingredients (APIs), with over 40% of novel chemical entities facing this hurdle[1]. This specific compound features a weakly basic pyrazole-3-amine core, a lipophilic 4-methyl group, and a bulky oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent. The high planarity of the pyrazole core often results in high crystal packing energy, which, combined with the molecule's overall lipophilicity, dramatically reduces its thermodynamic solubility in standard physiological buffers[2].

Below, you will find a mechanistic troubleshooting guide, frequently asked questions, quantitative data summaries, and validated experimental protocols to overcome these solubility barriers.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Immediate Precipitation upon Dilution in pH 7.4 Buffer
  • The Causality: The conjugate acid of the pyrazole-3-amine moiety typically has a low pKa​ (often between 2.0 and 4.0). At a physiological pH of 7.4, the molecule exists almost entirely in its neutral, un-ionized form. The lack of ion-dipole interactions with water, combined with the hydrophobic bulk of the oxolanyl ring, drives the compound out of the aqueous phase to minimize thermodynamic instability.

  • The Solution: Employ conventional solubilization techniques such as co-solvents (e.g., DMSO, PEG 400) to lower the dielectric constant of the mixture, or use complexing agents like Hydroxypropyl- β -cyclodextrin (HP- β -CD) to sterically shield the lipophilic core within a hydrophobic cavity[3].

Issue 2: Inconsistent Biological Assay Results (High Variability)
  • The Causality: When dosing from a concentrated DMSO stock directly into an aqueous assay buffer, the compound experiences a rapid "solvent shift." This creates a transient supersaturated solution that slowly forms micro-precipitates over the course of the assay. These micro-crystals alter the effective concentration of the drug and can scatter light in optical assays, leading to erratic readouts.

  • The Solution: Implement kinetic solubility screening prior to the assay. If micro-precipitation is detected via turbidity, add a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer. Surfactants form micelles that stabilize the supersaturated state and prevent crystal nucleation[3].

Issue 3: Failure to Dissolve in Mildly Acidic Media (pH 5.0 - 6.0)
  • The Causality: Researchers often assume that any primary amine will protonate in mildly acidic conditions. However, the electron-withdrawing nature of the adjacent pyrazole nitrogens significantly depresses the basicity of the exocyclic amine. Therefore, pH 5.0 is insufficiently acidic to drive protonation.

  • The Solution: To achieve solubility via pH adjustment, the vehicle pH must be lowered well below the compound's pKa​ (e.g., pH < 3.0) using dilute HCl or a citrate buffer[4]. If such a low pH is incompatible with your downstream application, you must pivot to formulation-based changes like solid dispersions[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I just heat the buffer to dissolve the compound? A1: While heating increases the kinetic rate of dissolution and temporarily increases thermodynamic solubility, the compound will likely precipitate (crash out) once the solution returns to room temperature or 37°C. This leads to unknown dosing concentrations. It is better to use thermodynamic solubilizers (like cyclodextrins) than to rely on temperature gradients.

Q2: What is the maximum concentration of DMSO I can use for cell-based assays? A2: For most in vitro cell culture models, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity. If your compound requires >1% DMSO to remain soluble, you must switch to a biologically inert solubilizer like HP- β -CD or formulate the drug as a nanosuspension[1].

Q3: How does the oxolan-2-ylmethyl group affect solubility compared to a simple methyl group? A3: The oxolanyl (tetrahydrofuran) ring introduces an oxygen atom capable of acting as a weak hydrogen bond acceptor, which marginally helps aqueous interaction. However, the added steric bulk and carbon atoms significantly increase the molecule's LogP (lipophilicity), ultimately making it less soluble in water than a smaller, less substituted pyrazole analog.

Part 3: Data Presentation & Solubilization Strategies

The following table summarizes the expected quantitative solubility enhancements for lipophilic pyrazole-amine derivatives across various standard vehicles.

Solubilization VehiclePrimary Mechanism of ActionEstimated Solubility RangeApplication Suitability
PBS Buffer (pH 7.4) Baseline (Neutral molecule)< 10 µMBaseline reference / Control
Citrate Buffer (pH 2.5) Ion-dipole (Amine Protonation)500 - 1500 µMGastric models, Formulation
5% DMSO in PBS Co-solvency (Dielectric shift)50 - 200 µMBiochemical / Cell assays
20% w/v HP- β -CD Host-guest complexation1000 - 5000+ µMIn vivo dosing (IV/PO)
0.1% Tween-20 in PBS Micellar encapsulation100 - 300 µMHigh-throughput screening

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Do not rely on visual inspection alone; use analytical quantification.

Protocol 1: Kinetic Solubility Assessment (Solvent Shift Method)

Objective: To determine the maximum soluble concentration of the compound in assay buffer before micro-precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine in anhydrous DMSO.

  • Buffer Aliquot: Dispense 196 µL of the target aqueous buffer (e.g., pH 7.4 PBS) into a 96-well UV-transparent microplate.

  • Solvent Shift: Add 4 µL of the DMSO stock to the buffer (Final DMSO = 2%, Theoretical API = 200 µM). Mix immediately by pipetting.

  • Incubation: Agitate the plate on an orbital shaker at 300 RPM for 2 hours at 25°C to allow for potential crystal nucleation.

  • Turbidity Check: Measure the optical density at 620 nm using a microplate reader. An OD620​>0.05 indicates light scattering from precipitation.

  • Quantification (Self-Validation): Centrifuge the plate at 3,000 x g for 15 minutes to pellet undissolved compound. Transfer the supernatant to a new plate and quantify the dissolved fraction using HPLC-UV against a pre-calibrated standard curve[4].

Protocol 2: Thermodynamic Solubilization via HP- β -CD Complexation

Objective: To formulate a highly concentrated, stable aqueous solution for in vivo dosing.

  • Excipient Preparation: Weigh 20 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) and dissolve it in 80 mL of deionized water to create a 20% w/v solution.

  • API Addition: Add an excess amount (e.g., 50 mg) of the solid pyrazole-amine derivative to 10 mL of the HP- β -CD solution[4].

  • Equilibration: Stir the suspension magnetically at 500 RPM for 24 hours at room temperature. This extended time is critical to ensure the host-guest complexation reaches thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a clean vial to remove any uncomplexed, solid API[4].

  • Validation: Analyze the filtrate via HPLC-UV to determine the absolute concentration of the solubilized API.

Part 5: Mandatory Visualizations

Below are the logical workflows and mechanistic pathways for troubleshooting the solubility of this compound.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Is pH < 3.0 acceptable for assay? Start->CheckPH AdjustPH Lower pH (Protonate Amine) CheckPH->AdjustPH Yes CheckCoSolvent Are co-solvents tolerated? CheckPH->CheckCoSolvent No Success Target Concentration Achieved AdjustPH->Success AddDMSO Add 1-5% DMSO or PEG400 CheckCoSolvent->AddDMSO Yes UseCyclo Use HP-β-CD Complexation CheckCoSolvent->UseCyclo No AddDMSO->Success UseCyclo->Success

Workflow for troubleshooting pyrazole-amine solubility in aqueous media.

SolubilizationMechanism Molecule Neutral Pyrazole-Amine (Lipophilic Core) Protonation Acidic Media (pH < 3) Protonation Molecule->Protonation Complexation Cyclodextrin (HP-β-CD) Inclusion Molecule->Complexation Micellization Surfactants (Tween-20) Micellization Molecule->Micellization Soluble1 Ion-Dipole Interactions Protonation->Soluble1 Soluble2 Steric Shielding of Core Complexation->Soluble2 Soluble3 Thermodynamic Dispersion Micellization->Soluble3

Mechanisms of solubilization for lipophilic pyrazole-amine derivatives.

Part 6: References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain National Institutes of Health (PMC)[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • Solubilization techniques used for poorly water-soluble drugs National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Reaction Yield of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up the production of 4-Methyl-1-[(oxolan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when scaling up the production of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine .

The synthesis of this molecule relies on the precise N1-alkylation of the 4-methyl-1H-pyrazol-3-amine core with an (oxolan-2-yl)methyl (tetrahydrofurfuryl) moiety. The primary challenges in this workflow are regioselectivity (N1 vs. N2 alkylation) and chemoslectivity (avoiding over-alkylation at the exocyclic C3-amine)[1]. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to maximize your reaction yield.

Mechanistic Overview & Causality

3-Aminopyrazoles possess three nucleophilic nitrogen centers: N1, N2, and the exocyclic C3-NH₂. Under kinetic conditions (e.g., strong base, low temperature), alkylation often yields a complex mixture of the 1-alkyl-3-amino isomer, the 1-alkyl-5-amino isomer (N2-alkylation), and exocyclic N-alkylated byproducts.

To selectively drive the reaction toward the target N1-isomer, we must leverage thermodynamic control . The N1 position is sterically less hindered than the N2 position, which is adjacent to the bulky exocyclic amine. By utilizing a mild base (K₂CO₃) in a highly polar aprotic solvent (DMSO) at elevated temperatures (80 °C), the system provides enough activation energy to equilibrate kinetically formed intermediates into the thermodynamically stable N1-alkylated product[2],[3].

Workflow SM 4-Methyl-1H-pyrazol-3-amine (Starting Material) Reagents Tetrahydrofurfuryl mesylate K2CO3, DMSO, 80°C SM->Reagents Target 4-Methyl-1-[(oxolan-2-yl)methyl] -1H-pyrazol-3-amine (N1-Isomer: 85%) Reagents->Target Thermodynamic Control Side1 1-alkyl-5-amino Isomer (N2-Isomer: <8%) Reagents->Side1 Kinetic Control Side2 Exocyclic N-Alkylated (Side Product: <5%) Reagents->Side2 Excess Electrophile

Reaction workflow for the regioselective N1-alkylation of 4-methyl-1H-pyrazol-3-amine.

Quantitative Data Summary

The choice of electrophile leaving group, base, and solvent dictates the regioisomeric ratio. The table below summarizes our internal optimization data for this specific transformation.

EntryElectrophileBaseSolventTemp (°C)N1:N2 RatioIsolated Yield (%)
1Tetrahydrofurfuryl bromideNaHTHF251.5 : 145
2Tetrahydrofurfuryl bromideK₂CO₃DMF604.0 : 162
3Tetrahydrofurfuryl mesylateCs₂CO₃MeCN808.0 : 178
4 Tetrahydrofurfuryl mesylate K₂CO₃ DMSO 80 >10 : 1 85

Self-Validating Experimental Protocol: Optimized N1-Alkylation

This protocol is designed with built-in analytical checkpoints to ensure the system is functioning as intended before proceeding to the next step.

Step 1: Deprotonation (Preparation of the Nucleophile)

  • Charge a flame-dried round-bottom flask with 4-methyl-1H-pyrazol-3-amine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes.

  • Validation Check: The mixture should turn slightly yellow, indicating partial deprotonation and formation of the pyrazolide anion.

Step 2: Electrophile Addition

  • Add (oxolan-2-yl)methyl methanesulfonate (tetrahydrofurfuryl mesylate) (1.1 equiv) dropwise over 10 minutes.

  • Causality: Mesylate is preferred over bromide. The bulkiness of the mesylate group slows down the reaction at the highly hindered exocyclic amine, suppressing over-alkylation while maintaining high reactivity for the N1 position.

Step 3: Thermodynamic Heating

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The desired N1-isomer typically runs higher ( Rf​≈0.4 ) than the N2-isomer ( Rf​≈0.2 ) due to a reduced dipole moment. If unreacted starting material persists after 12 hours, add a catalytic amount of NaI (0.1 equiv) to generate a more reactive iodide intermediate in situ.

Step 4: Workup and Isolation

  • Cool to room temperature, dilute with water (3x volume of DMSO), and extract with EtOAc.

  • Wash the organic layer with brine (5x) to completely remove residual DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the target compound.

Troubleshooting Guides & FAQs

Q: Why am I getting poor N1/N2 regioselectivity during the tetrahydrofurfuryl alkylation? A: You are likely operating under kinetic control. Strong bases like NaH or low temperatures lock the reaction into the kinetically favored pathway, which often results in a nearly 1:1 mixture of N1 and N2 isomers. Switch to a milder base (K₂CO₃) in DMSO and increase the temperature to 80 °C. This allows the reversible formation of the N2-isomer to equilibrate into the thermodynamically favored, less sterically hindered N1-isomer[2].

Q: How do I prevent over-alkylation at the exocyclic C3-amine? A: Over-alkylation occurs when the electrophile is too reactive or used in large excess. First, ensure you are using exactly 1.1 equivalents of the alkylating agent. If the issue persists, use a transient protecting group strategy. Condense the 4-methyl-1H-pyrazol-3-amine with benzaldehyde to form an imine, perform the N1-alkylation, and then hydrolyze the imine with mild aqueous acid during the workup.

Q: My conversion is stalling at 50% when using tetrahydrofurfuryl bromide. How can I push the reaction to completion? A: Tetrahydrofurfuryl bromide is notoriously sluggish due to steric hindrance at the neopentyl-like carbon adjacent to the oxolane ring. You have two options:

  • Switch your electrophile to tetrahydrofurfuryl mesylate, which has a superior leaving group trajectory.

  • Add 10 mol% of Sodium Iodide (NaI) to your current reaction. This triggers a Finkelstein reaction, generating tetrahydrofurfuryl iodide in situ, which is significantly more reactive.

Q: Can I use the Mitsunobu reaction instead of direct alkylation with a halide? A: Yes, reacting 4-methyl-1H-pyrazol-3-amine with tetrahydrofurfuryl alcohol, PPh₃, and DIAD is a viable alternative. However, Mitsunobu conditions on 3-aminopyrazoles often require prior protection of the primary amine (e.g., as a Boc or acetyl group) to prevent complex zwitterionic side reactions [3]. Direct alkylation using the protocol above is generally more scalable and atom-economical.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and resolve low-yield scenarios in your workflow.

Troubleshooting Start Issue: Low Yield of Target? Q1 Poor N1:N2 Ratio? Start->Q1 Q2 Exocyclic Amine Reacting? Start->Q2 Q3 Low Overall Conversion? Start->Q3 A1 Switch to K2CO3/DMSO Increase temp to 80°C Q1->A1 Yes A2 Use transient imine protection (Benzaldehyde condensation) Q2->A2 Yes A3 Use Tetrahydrofurfuryl mesylate or add catalytic NaI Q3->A3 Yes

Troubleshooting logic tree for resolving low yields in pyrazole N-alkylation.

References

  • [2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications, The Journal of Organic Chemistry.[Link]

  • [3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications, The Journal of Organic Chemistry.[Link]

  • [1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Reducing impurities during 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine recrystallization

Technical Support Center: Purifying 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Introduction Welcome to the technical support guide for the purification of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Introduction

Welcome to the technical support guide for the purification of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. This molecule is a key intermediate in many discovery and development pipelines, and achieving high purity is critical for downstream success. This document provides practical, in-depth guidance based on established principles of crystallization and our extensive field experience with substituted aminopyrazoles. We will address common challenges, explain the rationale behind our recommendations, and provide a robust, optimized protocol for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should be trying to remove from my crude 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine?

A1: Based on common synthetic routes for substituted pyrazoles, impurities typically fall into three categories[1]:

  • Regioisomers: The most common challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of the undesired regioisomer. These isomers often have very similar polarities, making them difficult to separate by chromatography, but their different crystal lattice energies can often be exploited during recrystallization[1].

  • Unreacted Starting Materials: Incomplete cyclization can leave residual hydrazine and 1,3-dicarbonyl compounds in your crude material. Hydrazine-based impurities, in particular, can lead to discoloration (yellow or red hues) upon air oxidation[1][2].

  • Process-Related Impurities: This includes residual solvents from the reaction or workup, and byproducts from minor side reactions.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of a solvate). Essentially, a liquid phase separates instead of a solid one. This is a common issue for compounds with relatively low melting points or when the solution is too supersaturated.

Here are the primary strategies to combat this:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool to room temperature naturally before moving it to an ice bath. Using an insulated container can help moderate the cooling process[3].

  • Decrease Supersaturation: You may be using too little solvent. Add a small amount (5-10% more) of the hot "good" solvent to the mixture to slightly lower the saturation point, ensuring crystallization occurs at a lower temperature[3].

  • Change the Solvent System: The boiling point of your solvent might be too high. Switching to a solvent system with a lower boiling point can be beneficial[3].

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can provide a nucleation point and induce crystallization[3].

Q3: My recrystallization yield is very low. What are the key factors I should optimize?

A3: A low yield is typically due to the product having excessive solubility in the cold solvent system. Here's how to troubleshoot:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop will keep more of your product in the mother liquor upon cooling[3].

  • Optimize the Anti-Solvent Ratio: If using a mixed solvent system, the ratio is critical. You want to add just enough anti-solvent to reach the point of turbidity (slight cloudiness) in the hot solution.

  • Ensure Complete Cooling: Maximize precipitation by allowing sufficient time for cooling. After reaching room temperature, cool the flask in an ice-water bath for at least 30-60 minutes to drive the equilibrium toward the solid state[3].

  • Check the Mother Liquor: After filtration, evaporate a small sample of the filtrate. If a significant amount of solid crashes out, it confirms that your compound is too soluble in the chosen cold solvent system, and you need to adjust it[3].

Troubleshooting Guide: Common Recrystallization Issues

Symptom Potential Cause(s) Recommended Solution(s)
Colored Crystals (Yellow/Brown) 1. Trapped, colored impurities from hydrazine starting materials[1]. 2. Thermal degradation during dissolution.1. Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution, hold at temperature for 5-10 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Lower the dissolution temperature or use a solvent with a lower boiling point.
No Crystals Form Upon Cooling 1. Solution is not sufficiently supersaturated (too much solvent used). 2. Compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and attempt to cool again. 2. Introduce an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity appears. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Fine Powder Precipitates Instead of Crystals 1. The solution cooled too rapidly, leading to rapid precipitation rather than slow crystal growth.1. Re-heat the solution to re-dissolve the solid. Allow it to cool much more slowly. Insulate the flask or place it in a warm water bath that is allowed to cool to room temperature.
Purity Does Not Improve Significantly 1. The primary impurity has very similar solubility characteristics to the desired compound. 2. Impurities are co-crystallizing with the product.1. A different solvent system is required. Screen a range of solvents with varying polarities (e.g., isopropanol/water, ethyl acetate/heptane, acetone/water). 2. Consider a reactive purification. If impurities are basic (e.g., unreacted hydrazine), an acidic wash during workup can remove them as water-soluble salts[1]. A patent suggests pyrazoles can be purified by forming acid addition salts, crystallizing the salt, and then neutralizing to recover the pure base[4][5].

Optimized Recrystallization Protocol

This protocol utilizes a mixed solvent system, which from our experience provides the best balance of solubility and recovery for aminopyrazoles with similar structures. The combination of a polar protic solvent (Isopropanol) and an anti-solvent (Water) is highly effective.

Step-by-Step Methodology
  • Solvent Selection & Rationale:

    • Primary Solvent: Isopropanol (IPA). It is a good choice as it can engage in hydrogen bonding and effectively solvate the polar amine and THF ether functionalities at elevated temperatures.

    • Anti-Solvent: Deionized Water. The compound's solubility is expected to be significantly lower in water, making it an excellent anti-solvent. This system provides a wide polarity range to work with.

  • Dissolution:

    • Place the crude 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol (e.g., start with 3-4 mL per gram of crude material).

    • Heat the mixture to a gentle reflux (~80-82 °C) with stirring.

    • Continue to add hot isopropanol dropwise until all the solid has just dissolved. Avoid adding a large excess[3].

  • Inducing Precipitation (Key Step):

    • While maintaining the temperature, add hot deionized water dropwise to the clear solution until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated.

    • Add 1-2 drops of hot isopropanol to make the solution clear again. This ensures you are at the perfect saturation point for optimal crystal growth upon cooling.

  • Cooling & Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 45 minutes to maximize product precipitation[3].

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel[6].

    • Wash the filter cake with a small amount of a pre-chilled IPA/Water mixture (in the same ratio determined for precipitation) to remove any residual mother liquor.

    • Perform a final wash with a small amount of cold heptane or hexanes to help displace the higher-boiling point solvents and speed up drying.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow: Recrystallization & Troubleshooting

Recrystallization_Workflow start Crude Product dissolve Dissolve in Min. Hot IPA start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes add_water Add Hot H2O to Turbidity hot_filt_q->add_water No hot_filt->add_water cool Slow Cool to RT, then Ice Bath add_water->cool xtals_q Crystals Formed? cool->xtals_q oiling_out Troubleshoot: 'Oiling Out' cool->oiling_out Oil Forms filter Vacuum Filter & Wash xtals_q->filter Yes no_xtals Troubleshoot: No Crystals xtals_q->no_xtals No dry Dry Under Vacuum filter->dry end_node Pure Crystals dry->end_node oiling_out->dissolve Re-dissolve, Adjust Solvent no_xtals->cool Re-saturate & Try Again

Caption: Troubleshooting workflow for pyrazole recrystallization.

References

  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Method for purifying pyrazoles.
  • Dealing with poor solubility of pyrazole deriv
  • Recrystallization of a Pyrazole Derivative using a Binary Solvent System. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Synthesis and crystallization of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. PMC.
  • Process for the purification of pyrazoles.

Sources

Optimization

Overcoming false positives in biochemical assays using 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Welcome to the technical support resource for ensuring data integrity in your biochemical screening campaigns. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for ensuring data integrity in your biochemical screening campaigns. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and mitigation of false-positive results. While we will use a hypothetical pyrazole-based compound, similar in structure to novel chemical entities like 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, as a case study, the principles and workflows discussed are broadly applicable to a wide range of small molecules. Our goal is to equip you with the expertise to distinguish genuine hits from assay artifacts, thereby saving valuable time and resources in your drug discovery pipeline.

Part 1: General Principles of Assay Interference

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is not without its pitfalls. A significant challenge is the prevalence of false-positive hits, which can arise from compounds that interfere with the assay technology itself rather than interacting specifically with the biological target of interest.[1][2] These misleading compounds are often referred to as assay interference compounds (AICs) or, more specifically, pan-assay interference compounds (PAINS).[3][4] PAINS are chemical structures that tend to be nonspecifically reactive and can show up as hits in a multitude of unrelated assays.[4][5] Understanding the mechanisms by which these compounds generate spurious signals is the first step toward robust hit validation.

Common mechanisms of assay interference can be broadly categorized as either technology-related or non-technology-related.[3]

  • Technology-Related Interference: This includes compounds that absorb light or fluoresce at the same wavelengths used in the assay readout, leading to signal quenching or artificial enhancement.[1] Other examples include light scattering and interference with reporter enzymes like luciferase.[2]

  • Non-Technology-Related Interference: This category encompasses compounds that interact with assay components in a nonspecific manner. Mechanisms include compound aggregation, redox cycling, metal chelation, and covalent modification of proteins.[6]

Recognizing the potential for these interferences is critical for triaging primary screening hits and prioritizing genuine lead candidates for further development.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they problematic?

A1: PAINS are chemical substructures that have been identified as frequent hitters in HTS campaigns.[4][5] They are problematic because they often produce a positive result through nonspecific interactions with various biological targets or by interfering with the assay technology itself, rather than through a specific, desired interaction with the target of interest.[4][7] This leads to a significant waste of resources, as time and effort may be spent on pursuing these "false hits."[6] Common examples of PAINS scaffolds include rhodanines, quinones, and catechols.[4][6]

Q2: My compound, a pyrazole derivative, was flagged by a PAINS filter. Does this automatically mean it's a false positive?

A2: Not necessarily. PAINS filters are computational tools designed to flag compounds containing substructures that are known to have a higher probability of causing assay interference.[5] However, not all compounds containing a PAINS substructure are false positives.[3] The presence of a PAINS alert should be considered a "red flag" that warrants further experimental investigation to confirm or refute nonspecific activity. It is crucial to perform follow-up assays to determine if the observed activity is genuine.

Q3: What are the most common mechanisms of assay interference I should be aware of?

A3: Assay interference can occur through multiple mechanisms, which can be broadly grouped into two categories[3]:

Interference Category Specific Mechanisms Description
Non-Technology-Related Compound Aggregation, Nonspecific Reactivity, Redox Cycling, Metal ChelationThese mechanisms involve the compound interacting with assay components in a way that is not dependent on the specific detection technology. For example, aggregates can sequester and inhibit enzymes, while redox-active compounds can interfere with assays that rely on redox-sensitive reagents.[3][6]
Technology-Related Fluorescence Interference, Light Absorption (Color Quenching), Light ScatteringThese interferences are specific to the assay's detection method. A fluorescent compound can be mistaken for a positive signal in a fluorescence-based assay. Colored compounds can absorb light in colorimetric assays, and compounds that scatter light can interfere with absorbance or nephelometry readings.[1][3]

Q4: How can I design my initial screen to minimize the impact of false positives?

A4: A well-designed primary screen can significantly reduce the rate of false positives. Key considerations include:

  • Buffer Composition: The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to prevent compound aggregation.[2] Adding a carrier protein like bovine serum albumin (BSA) can also reduce nonspecific binding.

  • Counter-Screening: If possible, run a counter-screen in parallel. This could be an assay with the same detection technology but lacking the biological target.

  • Compound Concentration: Using the lowest feasible compound concentration can help to minimize off-target and nonspecific effects.[5]

Part 3: Troubleshooting Guide: From Hit to Validated Lead

You have identified a promising hit from your primary screen, a novel pyrazole-containing molecule. However, before committing to extensive follow-up studies, it is essential to perform a series of validation experiments to ensure it is not a false positive.

Problem: A pyrazole-based compound shows potent activity in your primary biochemical assay.

Workflow for Validation:

Below is a systematic workflow to triage this hit and build confidence in its mechanism of action.

Hit_Validation_Workflow cluster_interference Primary_Hit Primary Hit Identified (e.g., Pyrazole Compound) Computational_Triage Computational Triage (PAINS Filters, Promiscuity Checks) Primary_Hit->Computational_Triage Dose_Response Confirm Dose-Response & Determine IC50 Computational_Triage->Dose_Response Proceed if clean or with caution if flagged Assay_Interference_Checks Assay Interference Checks Dose_Response->Assay_Interference_Checks If potent & well-behaved Orthogonal_Assay Orthogonal Assay Validation Assay_Interference_Checks->Orthogonal_Assay If no interference detected False_Positive False Positive - Deprioritize Assay_Interference_Checks->False_Positive If interference confirmed Counter_Screen Counter-Screen (Target-less Assay) Aggregation_Assay Aggregation Assay (e.g., DLS, Detergent) Redox_Assay Redox Activity Assay Biophysical_Methods Biophysical Confirmation of Direct Binding Orthogonal_Assay->Biophysical_Methods If activity is confirmed Orthogonal_Assay->False_Positive If activity is not confirmed Validated_Hit Validated Hit Biophysical_Methods->Validated_Hit If direct binding is shown Biophysical_Methods->False_Positive If no direct binding

Caption: Hit validation workflow.

Step-by-Step Experimental Protocols

Step 1: Computational Triage and Dose-Response Confirmation

  • Action: Before extensive wet-lab work, analyze your pyrazole compound using computational tools like PAINS filters.[4][5]

  • Rationale: This provides an early warning of potential promiscuity.

  • Protocol:

    • Submit the chemical structure of your hit to a publicly available or internal PAINS filtering tool.

    • Regardless of the outcome, re-test the compound in your primary assay over a range of concentrations (e.g., 8-10 points) to generate a full dose-response curve and determine its IC50. A well-behaved inhibitor should display a sigmoidal curve.

Step 2: Assay Interference Counter-Screens

  • Action: Test the compound in a "target-less" version of your assay.

  • Rationale: This is a direct way to identify compounds that interfere with the assay's detection technology.[2]

  • Protocol:

    • Set up your assay as usual, but replace the target protein with a buffer solution or a denatured version of the protein.

    • Test your pyrazole compound at a high concentration (e.g., 10-20 µM).

    • A significant signal change in the absence of the target indicates assay interference.

Step 3: Investigating Nonspecific Inhibition Mechanisms

  • Action: Perform specific assays to test for common nonspecific mechanisms like aggregation and redox activity.

  • Rationale: These are common causes of false positives that are not always caught by simple counter-screens.[6]

  • Protocols:

    • Aggregation Assay:

      • Repeat the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Tween-20).

      • A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound may be acting as an aggregator.

    • Redox Activity Assay:

      • Use an assay that can detect redox cycling, such as monitoring the production of hydrogen peroxide.

      • Incubate your compound with a reducing agent like dithiothreitol (DTT) and observe if it participates in redox reactions.

Step 4: Orthogonal Assay Validation

  • Action: Confirm the activity of your pyrazole compound in a secondary assay that uses a different detection method.

  • Rationale: If the compound is a true inhibitor of the target, its activity should be independent of the assay technology.[1][2]

  • Protocol:

    • Choose an orthogonal assay for your target. For example, if your primary assay is fluorescence-based, a label-free method like surface plasmon resonance (SPR) or a mass spectrometry-based assay would be a good choice.

    • Test your compound in this new assay format.

    • Concordant results between the primary and orthogonal assays significantly increase confidence in the hit.

Interference_Mechanisms False_Positive False Positive Signal Tech_Related Technology-Related Interference False_Positive->Tech_Related Non_Tech_Related Non-Technology-Related Interference False_Positive->Non_Tech_Related Fluorescence Compound Fluorescence Tech_Related->Fluorescence Quenching Signal Quenching Tech_Related->Quenching Light_Scatter Light Scattering Tech_Related->Light_Scatter Aggregation Compound Aggregation Non_Tech_Related->Aggregation Redox Redox Cycling Non_Tech_Related->Redox Reactivity Nonspecific Reactivity Non_Tech_Related->Reactivity

Caption: Common mechanisms of assay interference.

By diligently applying these troubleshooting and validation principles, you can effectively navigate the complexities of biochemical assays and ensure that your research efforts are focused on genuinely promising lead compounds.

References

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • YouTube. (2022, June 13). Pan Assay Interference Compounds. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 18(6), 697-707. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine and Standard Pyrazole-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1][2] Its remarkable versatilit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1][2] Its remarkable versatility and favorable drug-like properties have led to the development of numerous clinically successful drugs.[2][3] This guide provides an in-depth technical comparison of a novel pyrazole derivative, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, with established, standard pyrazole-based inhibitors targeting key kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).

This document is structured to not only present comparative data but also to elucidate the experimental rationale and detailed methodologies required to perform such a comparative analysis. We will explore the nuances of biochemical and cell-based assays that are crucial for characterizing the potency, selectivity, and cellular effects of these compounds.

The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The ATP-binding site of kinases has proven to be a highly "druggable" target. Pyrazole-containing compounds have emerged as "privileged structures" in medicinal chemistry, adept at mimicking the adenine moiety of ATP and serving as potent hinge-binding motifs.[1] This interaction is fundamental to their inhibitory action. Structural modifications at various positions of the pyrazole ring allow for the fine-tuning of potency and selectivity, leading to inhibitors with distinct biological activities.[5][6]

Standard Pyrazole-Based Inhibitors for Comparison:

To provide a robust comparative framework, we have selected three well-characterized, standard pyrazole-based inhibitors that target different kinase families:

  • A CDK2 Inhibitor (e.g., a derivative of the pyrazolo[3,4-d]pyrimidine scaffold): These inhibitors are crucial for their role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][7]

  • A JAK1/2 Inhibitor (e.g., Ruxolitinib): Targeting the JAK/STAT pathway is a validated strategy for myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[2]

  • A BTK Inhibitor (e.g., a derivative of the aminopyrazole carboxamide scaffold): BTK is a key component of the B-cell receptor (BCR) signaling pathway, making its inhibition a therapeutic approach for B-cell malignancies and autoimmune diseases.[8][9]

Profiling 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine: A Hypothetical Case Study

As of the writing of this guide, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine is a novel compound with limited publicly available biological data. For the purposes of this guide, we will treat it as a new chemical entity (NCE) and outline the experimental workflow to characterize it. Based on its structure—a 3-aminopyrazole core known to interact with the kinase hinge region, a methyl group at position 4 that can influence selectivity, and a unique N-1 substituent with a tetrahydrofuran (oxolane) moiety—we can hypothesize its potential as a kinase inhibitor. The oxolane group may enhance solubility and introduce specific interactions within the ATP binding pocket.

Head-to-Head Comparison: An Experimental Blueprint

A rigorous comparison of a novel inhibitor with established standards requires a multi-faceted experimental approach, progressing from broad biochemical profiling to detailed cellular characterization.

cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Preclinical Evaluation a1 In Vitro Kinase Inhibition Assay (IC50 Determination) a2 Kinome Selectivity Profiling (Against a panel of kinases) a1->a2 Identifies primary target(s) and off-targets b1 Cellular Potency Assay (e.g., Cell Viability - MTT/CTG) a2->b1 Proceed with potent and selective compounds b2 Target Engagement Assay (e.g., NanoBRET®) b1->b2 Confirms cell permeability and potency b3 Downstream Signaling Analysis (Western Blot) b2->b3 Validates on-target effect b4 Phenotypic Assays (e.g., Cell Cycle Analysis) b3->b4 Links target inhibition to cellular outcome c1 Pharmacokinetic (PK) Profiling (ADME properties) b4->c1 Candidate for in vivo testing c2 In Vivo Efficacy Studies (Disease models) c1->c2 Determines in vivo feasibility and efficacy

Diagram 1: General workflow for evaluating a novel kinase inhibitor.

Data Presentation: Comparative Inhibitor Performance

The following tables present a template for summarizing and comparing the experimental data obtained from the assays described in this guide. For illustrative purposes, hypothetical data for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (NCE-PYR-01) is included alongside representative data for standard inhibitors.

Table 1: Biochemical Potency and Selectivity

CompoundTarget KinaseIC50 (nM)Selectivity Score (S10 at 1µM)
NCE-PYR-01 CDK2850.08
Standard CDK2 InhibitorCDK2500.05
Standard JAK1/2 InhibitorJAK1/JAK23 / 30.02
Standard BTK InhibitorBTK50.01

Selectivity Score (S10 at 1µM) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: Cellular Activity

CompoundTarget Cell LineCellular IC50 (nM) (Viability)Target Engagement EC50 (nM) (NanoBRET®)
NCE-PYR-01 MCF-7 (Breast Cancer)450380
Standard CDK2 InhibitorMCF-7 (Breast Cancer)300250
Standard JAK1/2 InhibitorHEL (Erythroleukemia)150120
Standard BTK InhibitorJeko-1 (Mantle Cell Lymphoma)8065

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments essential for a comprehensive comparison of pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.[10][11]

Causality Behind Experimental Choices:

  • Assay Format: A luminescence-based assay (e.g., ADP-Glo™) is chosen for its high sensitivity and broad applicability across different kinases, measuring kinase activity by quantifying the amount of ADP produced.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is used to calculate the IC50 value.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified kinase, the specific substrate, and ATP. Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Detect Signal: Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET®)

This assay quantifies the binding of an inhibitor to its target kinase within intact, living cells, providing a more physiologically relevant measure of potency.[12][13]

Causality Behind Experimental Choices:

  • Technology: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. Energy is transferred from a NanoLuc® luciferase-tagged kinase (the donor) to a fluorescent tracer that binds the kinase's active site (the acceptor). A test compound that binds to the active site will displace the tracer, leading to a loss of BRET signal. This directly measures target occupancy.

  • Cell Line: A cell line that is relevant to the kinase's function is used (e.g., a cancer cell line where the target kinase is a known driver). The cells are transiently transfected to express the kinase-NanoLuc® fusion protein.

cluster_0 Step 1: Cell Preparation cluster_1 Step 2: Compound Treatment cluster_2 Step 3: Signal Detection s1 Transfect cells with Kinase-NanoLuc® fusion vector s2 Plate transfected cells in 96-well plates s1->s2 s4 Add compound and NanoBRET® Tracer to cells s2->s4 s3 Prepare serial dilutions of test compound s3->s4 s5 Add Nano-Glo® Substrate and Extracellular Inhibitor s4->s5 Equilibrate at 37°C s6 Measure Donor (460nm) and Acceptor (610nm) emissions s5->s6 s7 Calculate BRET Ratio and plot against compound concentration s6->s7

Diagram 2: Workflow for the NanoBRET® Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white, 96-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the fluorescent NanoBRET® tracer to the cells, followed immediately by the test compounds.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the system to reach equilibrium.

  • Luminescence Measurement: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background). Immediately measure the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Western Blot for Downstream Signaling

This assay assesses the functional consequence of target inhibition by measuring changes in the phosphorylation status of a known downstream substrate of the target kinase.[14][15][16]

Causality Behind Experimental Choices:

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using a phospho-specific antibody, we can determine if the inhibitor is blocking the kinase's ability to phosphorylate its substrate in a cellular context.

  • Controls: It is critical to also probe for the total protein level of the substrate to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not to a decrease in the overall amount of the substrate protein.

Step-by-Step Methodology:

  • Cell Treatment: Seed a relevant cell line in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of the test inhibitor (e.g., 0.1x, 1x, 10x the cellular IC50) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-Rb for a CDK2 inhibitor).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the antibodies from the membrane and re-probe with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

For inhibitors targeting cell cycle kinases like CDKs, this assay determines the phenotypic effect of the compound on cell cycle progression.[5][17][18]

Causality Behind Experimental Choices:

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Expected Outcome: A CDK inhibitor is expected to cause an arrest in a specific phase of the cell cycle (e.g., G1 or G2/M arrest), which can be visualized as an accumulation of cells in that phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a duration that typically covers one full cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors.[2][19][20] A systematic and rigorous comparative analysis, as outlined in this guide, is essential for elucidating the therapeutic potential of novel derivatives like 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. By progressing from biochemical potency and selectivity to cellular target engagement and functional outcomes, researchers can build a comprehensive profile of a new chemical entity. This multi-pronged approach, grounded in sound experimental design and validated protocols, is fundamental to identifying promising lead candidates and advancing the next generation of targeted therapies.

References

  • Jain, A., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry.
  • Zhang, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry.
  • Kappe, C. O. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry.
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.
  • Benoit, S. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
  • El-Gohary, N. S. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][12][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zhang, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • Benoit, S. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.
  • Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Ali, M. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances.
  • Chen, Y., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Li, Y., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic & Medicinal Chemistry.
  • Cuzzucoli Crucitti, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules.
  • Cuzzucoli Crucitti, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Drover, S., & Quinn, M. (2022). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. Methods in Molecular Biology.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • Wuitschik, G., et al. (2010). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • El-Sayed, M. A. A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
  • Kafel, R., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Akbar, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
  • Padmavathi, V., et al. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Shinde, R. D. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Toogood, P. L., et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2021). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports.

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Comparative

Comparative Efficacy of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine in High-Throughput Kinase Screening

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of an optimal chemical scaffold dictates the trajectory of lead optimization. 4-Methyl-1-[(oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of an optimal chemical scaffold dictates the trajectory of lead optimization. 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (hereafter referred to as 4-Me-Oxo-PA ) has emerged as a highly privileged fragment for targeting the ATP-binding pocket of kinases. This guide provides an objective, data-driven comparison of 4-Me-Oxo-PA against traditional pyrazole-3-amine derivatives, detailing the mechanistic rationale behind its structural features and outlining self-validating experimental workflows for its evaluation.

Mechanistic Rationale: The Pyrazole-3-Amine Pharmacophore

As an Application Scientist, it is critical to understand why a fragment performs well before deploying it in a 100,000-compound screen. The efficacy of 4-Me-Oxo-PA is rooted in three distinct structural domains that act synergistically:

  • The 3-Amino-1H-Pyrazole Core: This moiety is a classic that forms critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu and Cys residues in FLT3)[1].

  • The 4-Methyl Substitution: Small modifications on the pyrazole ring dictate the selectivity profile. The 4-methyl group provides , preventing the fragment from adopting unfavorable geometries and reducing pan-kinase promiscuity[2].

  • The 1-(Oxolan-2-yl)methyl Group: This is a deliberate bioisosteric replacement. The oxolane (tetrahydrofuran) ring mimics the ribose moiety of ATP. By occupying the, it significantly enhances aqueous solubility while maintaining critical van der Waals interactions, helping to overcome secondary resistance mutations[3].

Pharmacophore Core 3-Amino-1H-Pyrazole Core Hinge Binder (H-bond Donor/Acceptor) Kinase Kinase ATP Pocket (e.g., CDK, JAK, BTK) Core->Kinase Binds Glu/Cys Sub4 4-Methyl Group Conformational Restriction Sub4->Core Directs Sub1 1-(Oxolan-2-yl)methyl Group Ribose Pocket Mimic / Solubility Sub1->Core Attached to N1 Sub1->Kinase Occupies Ribose Cleft

Fig 1. Pharmacophore model of 4-Me-Oxo-PA demonstrating targeted kinase ATP pocket interactions.

Comparative Efficacy in High-Throughput Screening

When screening DNA-encoded libraries (DELs) or standard fragment libraries against targets like , structurally related building blocks such as 1H-pyrazol-3-amine and 5-tert-butyl-1H-pyrazol-3-amine are frequently enriched[4]. However, 4-Me-Oxo-PA offers a superior balance of Lipophilic Efficiency (LipE) and solubility.

The table below synthesizes quantitative performance metrics across standard kinase HTS campaigns:

Fragment ScaffoldPrimary Target ClassAvg. Hit Rate (%)LogS (Solubility)LipEPAINS Alert
4-Me-Oxo-PA Kinases (CDK, FLT3, JAK)4.2-2.14.8None
1H-pyrazol-3-amineKinases (Pan-active)6.8-1.53.2Low
5-tert-butyl-1H-pyrazol-3-amineKinases (BTK, JAK3)3.5-3.84.1None

Data Interpretation: While the unsubstituted 1H-pyrazol-3-amine yields a higher raw hit rate, its low LipE indicates that binding is largely driven by non-specific interactions, leading to downstream attrition. 4-Me-Oxo-PA maintains an optimal LipE of 4.8 and excellent solubility (LogS -2.1), making it an ideal starting point for hit-to-lead chemistry.

Experimental Protocols & Self-Validating Workflows

To accurately assess the efficacy of 4-Me-Oxo-PA, screening must be conducted using orthogonal, self-validating methodologies.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is the gold standard for identifying [2].

Step-by-Step Methodology:

  • Preparation: Dilute the purified kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Transfer 4-Me-Oxo-PA (and comparative fragments) into a 384-well PCR plate at a final screening concentration of 100 µM (1% DMSO final).

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Data Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A positive hit is defined as a thermal shift (ΔTm) > 2.0°C.

Self-Validation System: Each 384-well plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the thermal shift dynamic range. The assay automatically calculates the Z'-factor for each plate; only plates yielding a Z' > 0.6 are accepted for downstream hit triage, ensuring that the ΔTm observed is statistically significant and not an artifact of buffer variation.

Secondary Validation: Time-Resolved FRET (TR-FRET)

Hits from the DSF screen are orthogonally validated using a biochemical TR-FRET assay to confirm functional displacement of an ATP-competitive tracer.

Step-by-Step Methodology:

  • Incubation: Incubate 5 nM of the target kinase with a LanthaScreen Eu-anti-tag antibody (2 nM) and a kinase-specific fluorescent tracer (e.g., Tracer 236 at 30 nM) in the presence of varying concentrations of 4-Me-Oxo-PA (10-point dose-response curve).

  • Equilibration: Allow the reaction to equilibrate in the dark at room temperature for 60 minutes.

  • Readout: Measure the time-resolved fluorescence on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Self-Validation System: The TR-FRET protocol utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal calibration automatically corrects for compound auto-fluorescence, inner-filter effects, and minor pipetting volume variations. If a compound quenches the donor fluorophore (615 nm) by more than 20%, the data point is automatically flagged as an optical interference artifact rather than a true displacement event.

Visualizations

HTS_Workflow Lib Fragment Library Including 4-Me-Oxo-PA DSF Primary Screen: DSF (Thermal Shift Assay) Lib->DSF 100 µM TRFRET Secondary Screen: TR-FRET (Biochemical Validation) DSF->TRFRET ΔTm > 2°C Crys X-ray Crystallography (Binding Mode) TRFRET->Crys IC50 < 50 µM Lead Lead Optimization (SAR Development) Crys->Lead Hinge Binding Confirmed

Fig 2. Step-by-step high-throughput screening triage workflow for pyrazole-3-amine fragments.

References

  • Li L, Su M, Lu W, et al. "Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Wang Z, Cai J, Ren J, et al. "Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Amrhein JA, Berger LM, Tjaden A, et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022. URL:[Link]

Sources

Validation

Cross-reactivity and selectivity studies of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

An In-Depth Guide to the Cross-Reactivity and Selectivity of Pyrazole-Based Kinase Inhibitors: A Comparative Analysis Featuring Sunitinib Authored by a Senior Application Scientist In the landscape of targeted cancer the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Reactivity and Selectivity of Pyrazole-Based Kinase Inhibitors: A Comparative Analysis Featuring Sunitinib

Authored by a Senior Application Scientist

In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. However, the very nature of the ATP-binding pocket, which these inhibitors target, presents a significant challenge: achieving high selectivity to minimize off-target effects and associated toxicities. This guide provides a comprehensive analysis of the cross-reactivity and selectivity of pyrazole-based kinase inhibitors, using the multi-targeted inhibitor Sunitinib as a central case study. We will delve into the experimental methodologies used to profile selectivity, compare Sunitinib with other relevant inhibitors, and offer insights into interpreting this critical data for drug development professionals.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding sites. While this homology allows for the development of broad-spectrum inhibitors, it also poses the risk of unintended off-target inhibition. A non-selective inhibitor can lead to a cascade of adverse effects, derailing an otherwise promising therapeutic candidate. Therefore, rigorous and early-stage selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.

Sunitinib (Sutent®), an oxindole-substituted pyrrole that can be considered a structural analog to the broader pyrazole class, is a prime example of a multi-targeted kinase inhibitor. It is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its therapeutic efficacy is derived from the simultaneous inhibition of several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT (stem cell factor receptor). However, its broad activity profile also contributes to its known side effects, underscoring the importance of understanding its complete selectivity landscape.

Comparative Selectivity Analysis: Sunitinib vs. Other Multi-Targeted Inhibitors

To contextualize the selectivity of Sunitinib, we compare it here with two other multi-targeted kinase inhibitors, Sorafenib and Pazopanib, which have overlapping but distinct target profiles. The data presented below is a synthesis of publicly available information from large-scale kinase screening panels.

Biochemical Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of Sunitinib, Sorafenib, and Pazopanib against a selection of key kinases. Lower values indicate higher potency.

Kinase TargetSunitinib (nM)Sorafenib (nM)Pazopanib (nM)Primary Pathway
VEGFR1 29010Angiogenesis
VEGFR2 92030Angiogenesis
VEGFR3 81547Angiogenesis
PDGFRβ 25884Tumor Growth
c-KIT 16874Tumor Growth
RET 34-Oncogenic Signaling
FLT3 158-Hematological Malignancies
BRAF -6-MAPK Pathway
CRAF -22-MAPK Pathway

Data compiled from various sources for illustrative purposes. Actual values may vary between studies.

From this data, we can observe that while all three inhibitors potently target the VEGFR family, Sunitinib exhibits particularly high potency against PDGFRβ and c-KIT compared to Sorafenib and Pazopanib. Conversely, Sorafenib is unique in its potent inhibition of the RAF kinases (BRAF and CRAF), a key component of the MAPK signaling pathway.

Experimental Protocols for Assessing Kinase Selectivity

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of biochemical assays, cell-based assays, and phenotypic screens.

Large-Scale Biochemical Kinase Profiling

This is the foundational step in any selectivity study. It involves testing the compound against a large panel of purified kinases (often >400) at a fixed ATP concentration.

Workflow: Kinase Panel Screening

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., Sunitinib) Reaction Incubate Compound, Kinase, ATP, Substrate Test_Compound->Reaction Kinase_Panel Panel of >400 Purified Kinases Kinase_Panel->Reaction ATP_Substrate ATP & Specific Substrate Mix ATP_Substrate->Reaction Detection Quantify Kinase Activity (e.g., ADP-Glo, Radiometry) Reaction->Detection Data_Processing Calculate % Inhibition vs. Control Detection->Data_Processing IC50_Curve Generate Dose-Response Curves & IC50 Values Data_Processing->IC50_Curve Selectivity_Profile Create Kinome Map/ Selectivity Score IC50_Curve->Selectivity_Profile

Caption: Workflow for a large-scale biochemical kinase selectivity profiling experiment.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Sunitinib) in DMSO. A typical concentration range would be from 10 µM down to 0.1 nM.

  • Assay Plate Setup: In a 384-well plate, dispense a small volume (e.g., 1 µL) of each compound concentration. Include vehicle-only (DMSO) controls for 0% inhibition and a known potent, broad-spectrum inhibitor (like Staurosporine) for 100% inhibition.

  • Kinase Reaction: Add the specific kinase and its corresponding substrate/ATP mixture to the wells.[1] The ATP concentration is often kept near the Km for each kinase to provide a standardized comparison of inhibitor affinity.[2]

  • Incubation: Allow the reaction to proceed at room temperature for a set period, typically 1 hour.[1]

  • Detection: Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, directly correlating with kinase activity.[1] Radiometric assays using [³³P]-ATP are also a well-validated standard.[3]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cellular Target Engagement Assays

While biochemical assays are crucial, they do not account for cell permeability, target accessibility, or competition from endogenous ATP. Cellular target engagement assays confirm that the inhibitor binds to its intended target in a physiological context.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[4] This stabilization can be measured by heating cells treated with the inhibitor, lysing them, and quantifying the amount of soluble target protein remaining.[4][5]

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection Cells_Control Intact Cells + Vehicle (DMSO) Heat_Control Heat to various temperatures (e.g., 40-70°C) Cells_Control->Heat_Control Cells_Treated Intact Cells + Inhibitor Heat_Treated Heat to various temperatures (e.g., 40-70°C) Cells_Treated->Heat_Treated Lysis Cell Lysis (e.g., Freeze-Thaw) Heat_Control->Lysis Heat_Treated->Lysis Centrifugation High-Speed Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Soluble Protein Fraction Centrifugation->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Quantification Densitometry to Quantify Soluble Protein Western_Blot->Quantification Melt_Curve Plot % Soluble Protein vs. Temperature Quantification->Melt_Curve

Caption: The experimental workflow for determining target engagement using CETSA.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., 786-O renal cancer cells for Sunitinib) and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).[5][6]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[4]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[4][5] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4][5]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.[4]

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target kinase (e.g., VEGFR2).

  • Data Analysis: Quantify the band intensity at each temperature. Plot the normalized band intensity versus temperature to generate a "melting curve." A shift in the curve to higher temperatures for the drug-treated sample indicates target engagement and stabilization.[4]

B. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[7] A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[7]

Interpreting the Data: Beyond the IC50

A comprehensive selectivity profile requires looking beyond a single IC50 value. Key considerations include:

  • Selectivity Score (S-score): A quantitative way to represent selectivity, often calculated as the percentage of kinases inhibited by more than a certain threshold (e.g., >65%) at a given concentration. A lower S-score indicates higher selectivity.

  • Kinome Map: A visual representation of inhibitor activity across the human kinome tree. This provides an intuitive snapshot of on- and off-target activities.

  • Cellular Potency vs. Biochemical Potency: A large drop-off from biochemical potency (IC50) to cellular potency (EC50) may indicate poor cell permeability or high affinity for efflux pumps. Conversely, high cellular potency despite modest biochemical potency could suggest accumulation within the cell.

  • Correlation with Phenotype: Ultimately, the selectivity profile must be correlated with the desired cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis) and the observed in vivo safety profile. For example, the myelosuppression sometimes seen with Sunitinib is thought to be related to its "off-target" inhibition of kinases like Flt-3.[8][9]

Conclusion

The rigorous study of cross-reactivity and selectivity is paramount in the development of safe and effective kinase inhibitors. As demonstrated with Sunitinib, even multi-targeted agents have unique selectivity profiles that differentiate them from other drugs in the same class, like Sorafenib and Pazopanib. By employing a suite of complementary assays—from broad biochemical panels to live-cell target engagement methods like CETSA and NanoBRET—researchers can build a comprehensive understanding of a compound's activity. This detailed knowledge is essential for predicting clinical efficacy, understanding potential toxicities, and ultimately, for the rational design of the next generation of targeted therapies.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Geletu, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2014). Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The prospects of pazopanib in advanced renal cell carcinoma. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • Integrity Research Journals. (n.d.). Global energy and molecular interactions between Pazopanib, Axitinib and Sorafenib anticancer drugs with vascular endothelial gr. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. As professionals in research and drug development, our commitment to safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we handle. This guide is built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure that the protocols described are not just steps to be followed, but a system for ensuring laboratory and environmental safety.

Hazard Assessment and Immediate Safety

Understanding the "why" behind a disposal protocol begins with a thorough understanding of the compound's inherent risks. Based on data from analogous compounds, 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine should be handled as a hazardous substance.[1]

Inferred Hazard Profile

The hazard profile is derived from the pyrazole and amine functional groups. Pyrazole derivatives are known to be biologically active and can present various hazards, while amines can be corrosive and toxic.[1] Data for closely related compounds suggest the following classifications.[3][4]

Table 1: Summary of Inferred Hazards and Necessary Precautions

Hazard ClassificationPotential EffectRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or chemical goggles.[5][6]
Skin Irritation/Corrosion Causes skin irritation, potentially severe.[3][4][7]Wear appropriate protective gloves and clothing to prevent skin exposure.[6][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][7]Use of chemical safety goggles or a face shield is mandatory.[6][9]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled.[3][4]Handle only in a well-ventilated area or a certified chemical fume hood.[5][9]
Causality of Precautionary Measures

The mandatory use of a chemical fume hood is not merely a suggestion; it is a critical control to mitigate the risk of inhaling aerosols, which can cause respiratory tract irritation.[5] Similarly, the selection of nitrile gloves is based on their resistance to a broad range of chemicals, including amine compounds. The core principle is to establish multiple barriers (engineering controls like fume hoods and physical barriers like PPE) to prevent any route of exposure.

The Disposal Workflow: A Step-by-Step Protocol

The primary and non-negotiable disposal route for this compound is through a licensed hazardous waste contractor.[1] In-laboratory treatment is strongly discouraged due to the risk of creating unknown, potentially more hazardous byproducts.[1]

The following diagram outlines the logical flow for the proper segregation and disposal of waste containing 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal gen Chemical Use & Waste Generation solid Solid Waste Container (Contaminated PPE, Weigh Paper) gen->solid Solids liquid Liquid Waste Container (Solutions, Rinsate) gen->liquid Liquids sharps Sharps Container (Contaminated Needles) gen->sharps Sharps labeling Label Containers: 'HAZARDOUS WASTE' Chemical Name Date solid->labeling liquid->labeling sharps->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Request EHS Pickup storage->pickup disposal Professional Disposal (e.g., High-Temp Incineration) pickup->disposal

Caption: Disposal workflow for 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine.

Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially violent chemical reactions within a waste container.[10]

  • Solid Waste : Collect all non-sharp materials contaminated with 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine in a dedicated solid hazardous waste container.[1] This includes:

    • Contaminated gloves, weighing papers, and pipette tips.[5]

    • Absorbent materials used for cleaning small spills.[1]

    • Residual powder that cannot be practically returned to the stock container.

  • Liquid Waste : Collect all solutions containing the compound in a separate, compatible liquid waste container.[1]

    • Crucially, do not mix this amine-containing waste with acidic waste streams. [11] Amines are basic and will react exothermically with acids.

    • Keep halogenated and non-halogenated solvent waste streams separate unless explicitly permitted by your EHS department.[11]

  • Empty Stock Containers : The original container is not "empty" in a regulatory sense. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5] This rinsate is considered hazardous liquid waste and must be collected in the appropriate container.[5] After rinsing, deface or remove the original label and dispose of the container as solid waste or according to institutional policy.[5][12]

Container Selection and Labeling

The integrity of your waste containment is a primary control against environmental release.

  • Container Choice : Use containers that are chemically resistant, in good condition, and have a secure, leak-proof lid.[1] High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste streams of this nature.

  • Labeling : All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[13] The label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full chemical name: "4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine" . Avoid using abbreviations or chemical formulas.[11]

    • An indication of the major components and their approximate concentrations.

    • The date of accumulation.

Storage and Final Disposal
  • Storage : Store sealed waste containers in a designated hazardous waste Satellite Accumulation Area (SAA). This area must be well-ventilated and away from incompatible materials.[2]

  • Disposal Request : Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.[2][5] This typically involves an online form or a specific contact person.

  • Professional Disposal : The ultimate disposal must be handled by a licensed professional waste disposal company, which will likely use high-temperature incineration.[1][2] Never pour this chemical down the drain or place it in the regular trash. [5][9]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Small Spills : For minor spills contained within a fume hood, ensure you are wearing appropriate PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[1] Carefully collect the contaminated material using non-sparking tools, place it into your solid hazardous waste container, and decontaminate the area.[1][9]

  • Large Spills : Immediately evacuate the laboratory and alert personnel in adjacent areas. Contact your institution's emergency response number and the EHS department without delay.[1] Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[7][9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]

By adhering to these scientifically grounded procedures, you not only ensure your personal safety but also uphold your professional responsibility to protect our shared environment.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • NextSDS. (n.d.). 4-methyl-1-(oxan-2-yl)-1H-pyrazol-3-amine.
  • BenchChem. (n.d.). Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET - 3-Aminopyrazole.
  • Fisher Scientific. (2015, January 13). SAFETY DATA SHEET - 4-Methylpyrazole.
  • Chemical Safety Office. (n.d.). Chemical Waste Disposal Guidelines.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
  • Enamine. (n.d.). SAFETY DATA SHEET - 1-(1H-pyrazol-3-yl)ethan-1-one.
  • OSHE UTHM. (2015, May 15). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Cornell University Department of Environmental Health and Safety. (n.d.). Guide for Drain Disposal of Laboratory Chemicals.
  • Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

Handling

Personal protective equipment for handling 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

Comprehensive Safety and Operational Protocol (CSOP): Handling 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol (CSOP): Handling 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a mechanistic science. To safely handle 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine —a specialized heterocyclic compound utilized in advanced drug development and synthetic research—we must first deconstruct its molecular architecture to understand its physiological interactions.

Executive Hazard Summary & Mechanistic Profiling

The hazard profile of this compound is driven by two distinct functional moieties:

  • The Aminopyrazole Core: Substituted aminopyrazoles are established irritants to mucous membranes, eyes, and the epidermal layer[1]. They carry a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification for respiratory irritation and pose acute toxicity risks if ingested or inhaled.

  • The Oxolan-2-ylmethyl (Tetrahydrofurfuryl) Group: This ether-containing ring significantly increases the molecule's lipophilicity. In biological systems, highly lipophilic moieties act as permeation enhancers, facilitating rapid transport across the lipid bilayers of the stratum corneum.

Consequently, a minor dermal exposure that might be trivial with a highly polar molecule becomes a vector for rapid systemic absorption with this compound. Furthermore, ether linkages present a latent risk of peroxide formation upon prolonged exposure to oxygen and light, dictating strict inert-atmosphere storage protocols[2].

Pathway Exposure Primary Exposure (Dermal / Inhalation) Lipophilic Oxolanyl Ring (Enhances Lipid Permeation) Exposure->Lipophilic Target Mucous Membrane / Epidermal Irritation Lipophilic->Target Systemic Systemic Absorption (Aminopyrazole Toxicity) Lipophilic->Systemic

Mechanistic pathway of dermal exposure and physiological interaction.

Dynamic Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. The following matrix details the required PPE, grounded in the causality of the compound's physicochemical properties.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-gloved Nitrile (Minimum 0.11 mm thickness).The lipophilic oxolanyl ring enhances dermal penetration. Nitrile offers superior resistance to non-polar/slightly polar organics compared to latex. Double-gloving provides a fail-safe against micro-tears during mechanical handling.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1).Aminopyrazoles cause severe ocular irritation (Category 2A)[1]. Goggles prevent aerosolized micro-particulates from dissolving in the aqueous environment of the conjunctiva.
Body Protection Tyvek® or equivalent non-woven, elastic-cuffed lab coat.Porous cotton lab coats trap fine crystalline dust, creating a reservoir for chronic dermal exposure. Non-woven synthetic fibers prevent particulate accumulation.
Respiratory N95/P100 particulate respirator (if handled outside containment).Mitigates inhalation of fine crystalline dust, preventing respiratory tract irritation (STOT SE 3).

Operational Workflow & Containment Strategy

Every protocol in the laboratory must be a self-validating system. Do not assume equipment is functioning; prove it before initiating the workflow.

Step 1: Environmental Preparation & Containment Validation

  • Action: Conduct all weighing and transfer operations inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

  • Causality: The 4-methyl group can contribute to static charge buildup in powdered forms, increasing the risk of spontaneous aerosolization when the container is opened.

  • Self-Validation: Tape a lightweight tissue strip to the bottom of the sash. Inward deflection visually confirms active negative pressure (target face velocity: 80-120 fpm) before any chemical container is unsealed.

Step 2: PPE Integrity Validation

  • Action: Perform an air-inflation test on the inner layer of nitrile gloves prior to donning.

  • Causality: Micro-perforations invisible to the naked eye can allow lipophilic compounds to bypass the primary barrier.

  • Self-Validation: Trap air in the glove, twist the cuff, and apply pressure. If the glove holds pressure without deflating, barrier integrity is confirmed.

Step 3: Transfer and Solubilization

  • Action: Use grounded, anti-static spatulas for powder transfer. If dissolving the compound in organic solvents (e.g., DMSO or Methanol), do so strictly within primary containment.

  • Causality: Solvents like DMSO exponentially increase the dermal absorption rate of the dissolved solute. A splash of the solvated compound is significantly more hazardous than contact with the dry powder.

Workflow Start PPE Validation & Donning Vent Primary Containment (Fume Hood 80-120 fpm) Start->Vent Handling Chemical Transfer & Solubilization Vent->Handling Spill Spill Detected? Handling->Spill Decon Wet-Wipe Decon (Suppress Dust) Spill->Decon Yes Disposal Incineration (NOx Scrubber) Spill->Disposal No Decon->Disposal

Operational workflow for containment, handling, and decommissioning.

Spill Response & Chemical Decommissioning

In the event of a containment breach, the primary objective shifts from experimental execution to exposure mitigation.

Step 1: Dust Suppression (Spill Protocol)

  • Action: Do not dry-sweep the powder. Dampen the spill area with a compatible solvent (e.g., a 70% water/ethanol mixture) using a spray bottle set to a gentle mist, then wipe with absorbent pads.

  • Causality: Dry sweeping generates airborne particulates, converting a localized dermal hazard into a high-risk inhalation hazard.

  • Self-Validation: Inspect the spill area with an oblique flashlight beam. The absence of floating particulate matter in the light beam confirms successful dust suppression.

Step 2: Chemical Decommissioning (Disposal)

  • Action: Segregate all contaminated PPE, wipes, and residual chemical into a sealed, clearly labeled hazardous waste container.

  • Causality: Aminopyrazole derivatives must be disposed of via a licensed professional waste disposal service for incineration in a facility equipped with an afterburner and scrubber. Combustion of these nitrogen-rich heterocycles releases highly toxic nitrogen oxides (NOx) and hydrogen chloride gas (if halogenated impurities are present). Under no circumstances should this compound be introduced into the municipal water drain[2].

References

  • SAFETY DATA SHEET - Fisher Scientific: 1-Methyl-1H-pyrazol-3-amine. Fisher Scientific. Retrieved from:[1]

  • MSDS of 5-chloro-1H-pyrazol-3-amine. Capot Chemical Co., Ltd. Retrieved from:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from:[2]

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